molecular formula C10H8BrN B595856 6-Bromo-7-methylquinoline CAS No. 122759-89-1

6-Bromo-7-methylquinoline

Cat. No.: B595856
CAS No.: 122759-89-1
M. Wt: 222.085
InChI Key: NMGWSJBVVZOOST-UHFFFAOYSA-N
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Description

6-Bromo-7-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGWSJBVVZOOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728282
Record name 6-Bromo-7-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122759-89-1
Record name 6-Bromo-7-methylquinoline
Source EPA DSSTox
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Record name 6-Bromo-7-methylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-7-methylquinoline (CAS: 122759-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug discovery, particularly in the development of anticancer and antimalarial agents.

Core Compound Properties

This compound is a substituted quinoline derivative with the chemical formula C₁₀H₈BrN.[1][2][3][4][5] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, makes it a versatile intermediate for further chemical modifications.

PropertyValueReference
CAS Number 122759-89-1[1][2]
Molecular Formula C₁₀H₈BrN[1][2][3][4]
Molecular Weight 222.08 g/mol [3]
Physical Form Solid[1]
Purity Typically ≥97%[1][2]
Storage Room temperature, in a dry and sealed container[1]
Boiling Point 312.7±22.0 °C (Predicted)[4]

Plausible Synthetic Pathway

Proposed Synthesis Workflow

G A 4-Bromo-3-methylaniline C Skraup-Doebner-von Miller Reaction (Cyclization) A->C B Glycerol (in the presence of an oxidizing agent and sulfuric acid) B->C D Crude this compound C->D E Purification (e.g., Column Chromatography/Recrystallization) D->E F Pure this compound E->F

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Generalized Skraup-Doebner-von Miller Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-Bromo-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask containing 4-bromo-3-methylaniline and glycerol, while cooling the flask in an ice bath to control the initial exothermic reaction.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent to the mixture with continuous stirring.

  • Heating: Heat the reaction mixture to approximately 120-130 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed with caution due to the exothermic nature of the neutralization.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.

Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. The presence of a bromine atom in this compound provides a reactive site for further functionalization, making it a valuable scaffold in the development of novel therapeutic agents.[4]

Anticancer Potential

Substituted quinolines have been extensively investigated for their anticancer properties. While specific data for this compound is limited, structurally similar brominated quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity Data of Structurally Similar Compounds:

CompoundCancer Cell LineIC₅₀ (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast)15.85 ± 3.32
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 - 25.6
6,8-Dibromo-5-nitroquinolineHT29 (Colorectal)>50

Disclaimer: This data is for comparative purposes only and the activity of this compound may vary.

Potential Mechanism of Action in Cancer:

Quinoline-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound (or its derivatives) Quinoline->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimalarial Potential

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and mefloquine being prominent examples. While specific antimalarial data for this compound is not available, its structural similarity to known antimalarial agents suggests its potential as a starting point for the design of new compounds to combat drug-resistant strains of Plasmodium falciparum.

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the biological evaluation of this compound and its derivatives.

G A This compound Synthesis & Purification B In vitro Cytotoxicity Assays (e.g., MTT assay against cancer cell lines) A->B C In vitro Antiplasmodial Assays (against P. falciparum strains) A->C D Determination of IC₅₀ values B->D C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) E->F G In vivo Efficacy Studies (Animal Models) E->G

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its quinoline core, substituted with a bromine atom and a methyl group, provides a strategic platform for the synthesis of novel compounds with potential anticancer and antimalarial activities. The plausible synthetic route and generalized experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold. Further investigation into its specific biological activities and mechanisms of action is warranted to advance the development of new and effective therapeutic agents.

References

An In-depth Technical Guide on the Molecular Structure of 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 6-Bromo-7-methylquinoline. This compound is a substituted quinoline, a heterocyclic aromatic organic compound, which serves as a crucial building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is characterized by a quinoline core with a bromine atom substituted at the 6th position and a methyl group at the 7th position. This substitution pattern influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 122759-89-1
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
IUPAC Name This compound
SMILES CC1=C(C=C2C=CC=NC2=C1)Br
InChI Key NMGWSJBVVZOOST-UHFFFAOYSA-N
Physical Form White to light brown solid
Boiling Point 312.7±22.0°C
Storage Room temperature, dry conditions

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm] (Predicted)Multiplicity
H-28.8 - 9.0dd
H-37.3 - 7.5dd
H-48.0 - 8.2d
H-57.8 - 8.0s
H-87.9 - 8.1s
CH₃ (at C-7)2.4 - 2.6s

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ) [ppm] (Predicted)
C-2~150
C-3~122
C-4~135
C-4a~147
C-5~128
C-6~120
C-7~138
C-8~129
C-8a~127
CH₃ (at C-7)~18-20

Table 4: Predicted IR and Mass Spectrometry Data for this compound

Spectroscopic TechniqueFeatureInterpretation
IR Spectroscopy ~3050-3100 cm⁻¹C-H stretching (aromatic)
~1600, ~1500, ~1450 cm⁻¹C=C and C=N stretching (quinoline ring)
~2920, ~2850 cm⁻¹C-H stretching (methyl group)
~600-800 cm⁻¹C-Br stretching
Mass Spectrometry m/z ~221, ~223[M]⁺ and [M+2]⁺ peaks due to ⁷⁹Br and ⁸¹Br isotopes
Fragmentation may involve loss of Br, CH₃, or HCN

Experimental Protocols

A. Synthesis of this compound via Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines. A potential synthesis for this compound involves the reaction of 4-bromo-3-methylaniline with glycerol in the presence of an acid and an oxidizing agent.

  • Reactants:

    • 4-Bromo-3-methylaniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (or another suitable oxidizing agent)

    • Ferrous sulfate (to moderate the reaction)

  • Procedure (Generalized):

    • A mixture of 4-bromo-3-methylaniline, nitrobenzene, and concentrated sulfuric acid is prepared in a reaction flask equipped with a reflux condenser.

    • Ferrous sulfate is added to control the reaction rate.

    • Glycerol is added gradually to the heated mixture. The reaction is exothermic and may become vigorous.

    • After the initial reaction subsides, the mixture is heated under reflux for several hours to complete the reaction.

    • The reaction mixture is cooled and then poured into water.

    • The excess nitrobenzene is removed by steam distillation.

    • The remaining solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude this compound is purified by techniques such as recrystallization or column chromatography.

B. Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

    • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

    • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start 4-Bromo-3-methylaniline + Glycerol reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elucidation Structural Elucidation & Confirmation nmr->elucidation ir->elucidation ms->elucidation

Caption: General workflow for the synthesis and analysis of this compound.

Potential Biological Activity and Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The presence of a bromine atom can enhance the lipophilicity and, in some cases, the biological activity of the molecule.

  • Anticancer Potential: Substituted quinolines have been investigated for their ability to act as inhibitors of various protein kinases and signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways. The specific activity of this compound would require further biological evaluation.

  • Antimicrobial Activity: Halogenated quinolines have also shown promise as antimicrobial agents. Their mechanism of action can involve the inhibition of bacterial DNA gyrase or other essential enzymes.

  • Synthetic Intermediate: this compound serves as a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity and develop novel compounds for drug discovery and materials science.

Proposed Signaling Pathway Inhibition by Quinoline Derivatives

G cluster_pathway Putative Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Quinoline This compound (or derivative) Quinoline->Receptor Quinoline->PI3K

Caption: Proposed inhibitory action of quinoline derivatives on a generic cell signaling pathway.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical data for 6-Bromo-7-methylquinoline, a heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining experimental protocols, and visualizing key workflows.

Core Physical and Chemical Data

This compound is a substituted quinoline with the chemical formula C₁₀H₈BrN.[1] Its molecular structure, characterized by a bromine atom at the 6-position and a methyl group at the 7-position of the quinoline ring, contributes to its unique chemical properties and reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 122759-89-1[3]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [3]
Appearance Pale yellow to brownish solid[2]
Boiling Point 312.7 ± 22.0 °C (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[2]

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of this compound are critical for its application in research and development. The following sections provide an overview of the expected spectroscopic data.

Table 2: Spectroscopic Data Summary

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons.
¹³C NMR Resonances for the ten carbon atoms of the quinoline ring and the methyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the quinoline core, as well as a C-Br stretching vibration.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Synthesis of this compound (Adapted Method)

A plausible synthetic route to this compound involves the Skraup synthesis, a classic method for quinoline synthesis.

Materials:

  • 4-Bromo-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Ferrous sulfate (catalyst)

Procedure:

  • A mixture of 4-bromo-3-methylaniline, glycerol, concentrated sulfuric acid, and the oxidizing agent is carefully heated.

  • Ferrous sulfate is added as a catalyst to moderate the reaction.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude this compound is then purified by steam distillation or recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent and inject it into the GC.

  • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ion source.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) is common for such compounds.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500).

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Skraup_Synthesis Skraup Synthesis 4-Bromo-3-methylaniline->Skraup_Synthesis Glycerol Glycerol Glycerol->Skraup_Synthesis H2SO4 H2SO4 H2SO4->Skraup_Synthesis Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Skraup_Synthesis Neutralization Neutralization Skraup_Synthesis->Neutralization Purification Steam Distillation or Recrystallization Neutralization->Purification This compound This compound Purification->this compound

Caption: Proposed synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Spectroscopic & Chromatographic Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Analysis (e.g., HPLC, GC) Sample->Purity Data_Interpretation Data Interpretation & Structural Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Purity->Data_Interpretation

References

An In-depth Technical Guide to 6-Bromo-7-methylquinoline: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document covers the historical context of its discovery through the lens of classic quinoline synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and its applications as a key building block in the development of therapeutic agents.

Discovery and History

The discovery of this compound is intrinsically linked to the development of synthetic methods for the quinoline scaffold in the late 19th century. While a specific date for the first synthesis of this particular derivative is not readily found in seminal literature, its preparation is a direct application of the Skraup-Doebner-von Miller reaction , a cornerstone of heterocyclic chemistry.

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline.[1] A modification by Oscar Doebner and Wilhelm von Miller extended this reaction to use α,β-unsaturated carbonyl compounds, which are often formed in situ from aldehydes or ketones.[2] The synthesis of this compound employs 4-bromo-3-methylaniline as the aniline component, which upon reaction with glycerol under acidic and oxidizing conditions, cyclizes to form the target quinoline.

Historically, quinoline and its derivatives have been paramount in the field of medicinal chemistry, most notably with the discovery of quinine as an antimalarial agent. This legacy continues with synthetic quinolines, and halogenated derivatives like this compound serve as versatile intermediates. The bromine atom at the 6-position and the methyl group at the 7-position provide specific steric and electronic properties, and the bromine atom, in particular, offers a reactive site for further functionalization through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules for drug discovery programs, especially in the search for novel antimalarial and anticancer agents.

Physicochemical and Spectral Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 122759-89-1
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol [3]
Boiling Point 312.7 ± 22.0 °C[3]
Physical Form Solid[4]
Purity Typically ≥97%[4]

Table 2: Predicted NMR Spectral Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
H-2~8.8
H-3~7.4
H-4~8.0
H-5~7.9
H-8~8.1
CH₃~2.5

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound via the Skraup-Doebner-von Miller reaction.

Synthesis of this compound from 4-Bromo-3-methylaniline

This protocol is adapted from the classical Skraup synthesis of quinolines.

Materials and Reagents:

  • 4-Bromo-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling the flask in an ice bath.

  • Addition of Reactants: To the cooled mixture, add 4-bromo-3-methylaniline. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.

  • Addition of Oxidizing Agent: Slowly and carefully, add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heating: Heat the mixture gently at first, then increase the temperature to reflux (typically around 120-130 °C) and maintain for several hours (e.g., 1.5 hours). The reaction is highly exothermic and should be carefully controlled.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in a well-ventilated fume hood as it can generate heat.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by techniques such as vacuum distillation or column chromatography on silica gel.

Visualized Workflows and Pathways

Synthetic Pathway of this compound

The following diagram illustrates the logical workflow of the Skraup-Doebner-von Miller synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 4-Bromo-3-methylaniline P1 Skraup-Doebner-von Miller Reaction A->P1 B Glycerol B->P1 C Conc. H₂SO₄ C->P1 Catalyst D Oxidizing Agent (e.g., Nitrobenzene) D->P1 Oxidant E Heat (Reflux) E->P1 Energy P2 Work-up & Neutralization P1->P2 P3 Extraction & Purification P2->P3 F This compound P3->F

Caption: Synthetic workflow for this compound.

References

Unlocking the Therapeutic Potential of 6-Bromo-7-methylquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 6-Bromo-7-methylquinoline. While direct research on this specific molecule is nascent, this document extrapolates from extensive data on analogous quinoline derivatives to outline promising avenues for investigation in oncology, inflammatory diseases, and beyond. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, and the unique substitution pattern of this compound offers a valuable platform for the design of novel therapeutic agents.[1][2]

Physicochemical Properties and Synthesis

This compound is a solid, heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol .[3] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, provides a key building block for the synthesis of a diverse range of pharmaceutical intermediates.[3] The bromine atom, in particular, offers a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling extensive chemical modifications.[3]

PropertyValueReference
Molecular FormulaC₁₀H₈BrN[3]
Molecular Weight222.08 g/mol [3]
Physical FormSolid-
Boiling Point312.7±22.0 °C[3]
IUPAC NameThis compound-
CAS Number122759-89-1[3]
Proposed Synthesis Protocol: Modified Skraup Synthesis

A plausible and efficient method for the synthesis of this compound is the Skraup synthesis, a classic method for preparing quinolines. This protocol is adapted from established procedures for similar quinoline derivatives.

Materials:

  • 4-Bromo-3-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (catalyst)

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of 4-Bromo-3-methylaniline and glycerol in a reaction vessel equipped with a reflux condenser.

  • Add ferrous sulfate as a catalyst.

  • Introduce the oxidizing agent to the mixture.

  • Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous.

  • After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude this compound.

  • Purify the crude product by steam distillation followed by recrystallization or column chromatography to obtain the pure compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Reaction Mixture Reaction Mixture 4-Bromo-3-methylaniline->Reaction Mixture Glycerol Glycerol Glycerol->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Heating (Reflux) Heating (Reflux) Heating (Reflux)->Reaction Mixture FeSO4 (Catalyst) FeSO4 (Catalyst) FeSO4 (Catalyst)->Reaction Mixture Crude Product Crude Product Purified this compound Purified this compound Crude Product->Purified this compound Purification Reaction Mixture->Crude Product Skraup Synthesis

Caption: Workflow for the proposed synthesis of this compound via the Skraup reaction.

Potential Research Area: Anticancer Activity

The quinoline scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent activity against various cancer cell lines.[4] The presence of a bromine atom on the quinoline ring has been associated with enhanced cytotoxic effects.[5] While no direct studies on the anticancer properties of this compound have been published, research on structurally similar compounds provides a strong rationale for its investigation in this area.

Analogous Compound Activity

Studies on various bromo-substituted quinoline and quinolinone derivatives have demonstrated significant antiproliferative activity. For instance, certain 6-bromo quinazoline derivatives have shown potent cytotoxic effects against human breast and colon cancer cell lines.[5] The mechanism of action for many quinoline-based anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.[6]

Analogous Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Bromo quinazoline derivativesMCF-7 (Breast)Not Specified[5]
6-Bromo quinazoline derivativesSW480 (Colon)Not Specified[5]
Morpholine substituted quinazolinesA549 (Lung)8.55 ± 0.67[7]
Morpholine substituted quinazolinesMCF-7 (Breast)3.15 ± 0.23[7]
Morpholine substituted quinazolinesSHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
Phenolic compound from Garcinia porrectaMCF-7 (Breast)119.3 µg/mL[8]

Note: The IC₅₀ values presented are for analogous compounds and are intended to guide future research on this compound.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of action of other quinoline derivatives, several signaling pathways are prime targets for investigating the anticancer effects of this compound.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a known target for quinoline-based inhibitors.[6]

  • EGFR and VEGFR Signaling: Inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling are established anticancer strategies, and some quinoline derivatives have shown activity against these targets.[6]

  • Checkpoint Kinase 1 (Chk1) Inhibition: 6-substituted indolylquinolinones have been identified as potent inhibitors of Chk1, a key enzyme in the DNA damage response.[5]

cluster_pathway Potential Anticancer Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_receptor Receptor Tyrosine Kinase Pathways cluster_dna DNA Damage Response This compound This compound PI3K PI3K This compound->PI3K Inhibition? EGFR EGFR This compound->EGFR Inhibition? VEGFR VEGFR This compound->VEGFR Inhibition? Chk1 Chk1 This compound->Chk1 Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Cell Growth Cell Growth Downstream Signaling->Cell Growth Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest

Caption: Potential signaling pathways targeted by this compound in cancer.

Potential Research Area: Anti-inflammatory Activity

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[9][10]

Analogous Compound Activity

A study on 6-bromo-3-methylquinoline analogues identified them as potential inhibitors of prostaglandin F2α, a key mediator of inflammation and preterm labor.[11][12] While specific anti-inflammatory data for this compound is unavailable, the activity of its analogs suggests this is a promising area of investigation.

Analogous Compound ClassTarget/AssayActivity MetricReference
6-bromo-3-methylquinoline analoguesProstaglandin F2α synthasepIC₅₀[11][12]
7-hydroxy-6-methoxyquinolin-2(1H)-oneLPS-stimulated macrophagesInhibition of NO, TNF-α, IL-6, IL-1β[10]
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridinesRat carrageenan paw edemaAnti-inflammatory activity[9]
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay

A standard in vitro assay to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Culture RAW 264.7 cells in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the levels of nitric oxide (NO) using the Griess reagent.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

cluster_analysis Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages Pre-treatment with\nthis compound Pre-treatment with This compound RAW 264.7 Macrophages->Pre-treatment with\nthis compound LPS Stimulation LPS Stimulation Pre-treatment with\nthis compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) MTT Assay (Viability) MTT Assay (Viability) LPS Stimulation->MTT Assay (Viability) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Supernatant Collection->ELISA (Cytokines)

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The data from analogous compounds strongly suggest its potential in both oncology and the treatment of inflammatory conditions. Future research should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis protocol.

  • In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and in various inflammatory models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a foundational framework to stimulate and guide further investigation into the promising therapeutic applications of this compound. The versatility of its chemical structure, combined with the proven biological activity of the broader quinoline class, positions it as a valuable candidate for future drug discovery programs.

References

6-Bromo-7-methylquinoline: A Versatile Scaffold for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-7-methylquinoline is a heterocyclic building block of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the quinoline core, offers a versatile platform for the development of novel therapeutic agents and functional materials. The bromine at the 6-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, contributing to target specificity and potency. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and visual diagrams of key concepts are presented to facilitate its use in research and drug discovery.

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties (Reference: 6-Bromoquinoline)
PropertyValueReference
CAS Number 122759-89-1N/A
Molecular Formula C₁₀H₈BrNN/A
Molecular Weight 222.08 g/mol N/A
Appearance SolidN/A
Boiling Point 312.7±22.0 °C[1]
Storage Room temperature, dry[1]
Spectroscopic Data (Reference: 6-Bromoquinoline)

The following tables present the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for the related compound 6-bromoquinoline.

Table 1: ¹H NMR Data of 6-Bromoquinoline (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment (Tentative)
~8.85ddH-2
~7.40ddH-3
~8.10ddH-4
~8.25dH-5
--C-6 (no proton)
~7.70ddH-7
~7.95dH-8

Table 2: ¹³C NMR Data of 6-Bromoquinoline (CDCl₃)

Chemical Shift (δ) ppmAssignment (Tentative)
~150.5C-2
~122.0C-3
~136.0C-4
~129.5C-4a
~128.5C-5
~120.0C-6
~132.5C-7
~129.0C-8
~148.0C-8a

Table 3: Mass Spectrometry Data of 6-Bromoquinoline

m/zInterpretation
207/209[M]⁺ isotopic peaks for ⁷⁹Br and ⁸¹Br
128[M-Br]⁺
101[M-Br-HCN]⁺

Table 4: IR Spectroscopy Data of 6-Methylquinoline (Reference)

Wavenumber (cm⁻¹)Interpretation
3050-3000Aromatic C-H stretch
2950-2850Methyl C-H stretch
1600-1450Aromatic C=C and C=N stretching
~830C-H out-of-plane bending
~750C-Br stretch
Recommended Experimental Protocols for Spectroscopic Analysis

To obtain precise spectroscopic data for this compound, the following general procedures are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Acquire the spectrum with a standard pulse sequence, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C. The spectral width should be set to approximately 200-220 ppm.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is suitable for this type of compound.

    • Analysis: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS). The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z). The presence of bromine should result in a characteristic M/M+2 isotopic pattern.

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a KBr pellet can be prepared.

    • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted aniline. A plausible synthetic route is outlined below, based on established methodologies for quinoline synthesis.

Proposed Synthetic Pathway

G A 3-Bromo-4-methylaniline D This compound A->D Skraup Synthesis B Glycerol B->D C Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) C->D

Caption: Proposed Skraup synthesis of this compound.

Detailed Experimental Protocol: Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines. The following is a generalized protocol that can be adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-bromo-4-methylaniline.

  • Addition of Reagents: To this mixture, add an oxidizing agent such as nitrobenzene or arsenic acid. Slowly add glycerol with continuous stirring.

  • Reaction: Heat the mixture gently at first, and then increase the temperature to reflux. The reaction is exothermic and should be controlled carefully. Maintain reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.

  • Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane or chloroform). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 6-position of this compound is the key to its versatility as a synthetic building block, allowing for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids or esters.

G A This compound D 6-Aryl-7-methylquinoline A->D Suzuki Coupling B Arylboronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for several hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the formation of a carbon-carbon bond between the 6-position of the quinoline and an alkene, leading to the synthesis of substituted styrenylquinolines.

G A This compound D 6-Vinyl-7-methylquinoline Derivative A->D Heck Reaction B Alkene (e.g., Styrene, Acrylate) B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) C->D

Caption: General scheme for the Heck reaction of this compound.

Experimental Protocol: Heck-Mizoroki Reaction

  • Reaction Setup: In a sealed tube or Schlenk flask, combine this compound (1 equivalent), the alkene (1.2-2 equivalents), a palladium source such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand like triphenylphosphine (0.02-0.1 equivalents), and a base, typically a tertiary amine like triethylamine (2-3 equivalents).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the mixture under an inert atmosphere to 80-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the residue by column chromatography to obtain the desired product.

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.[1]

Kinase Inhibition and Anticancer Activity

Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

By modifying the this compound core, medicinal chemists can design molecules that bind to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling, ultimately leading to apoptosis (programmed cell death) in cancer cells.

Experimental Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from the this compound scaffold typically follows a structured workflow.

G A Synthesis of This compound Derivatives B In Vitro Kinase Inhibition Assays A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D Lead Optimization C->D E In Vivo Efficacy Studies D->E F Preclinical Development E->F

Caption: General experimental workflow for the development of kinase inhibitors.

This workflow involves the synthesis of a library of derivatives, followed by screening for their ability to inhibit the target kinase in biochemical assays. Promising compounds are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival. The most potent and selective compounds undergo lead optimization to improve their pharmacological properties before being tested in preclinical animal models.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its amenability to a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse molecular architectures. The demonstrated potential of its derivatives as potent kinase inhibitors highlights its significance in the ongoing quest for novel and effective anticancer therapeutics. This technical guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this compound in their drug discovery and development endeavors.

References

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged structure in the landscape of medicinal chemistry. First isolated from coal tar in 1834, its versatile physicochemical properties and diverse biological activities have led to the development of a multitude of clinically significant drugs. This technical guide provides a comprehensive overview of the quinoline core, encompassing its synthesis, mechanism of action, therapeutic applications, and the experimental methodologies crucial for the evaluation of its derivatives.

Physicochemical Properties and Synthesis

The quinoline ring system is characterized by its planarity and aromaticity, which facilitate interactions with biological macromolecules. Its nitrogen atom can act as a hydrogen bond acceptor, and the overall structure can be readily functionalized at various positions to modulate its pharmacokinetic and pharmacodynamic properties. The lipophilicity of quinoline derivatives, a critical parameter for drug absorption and distribution, can be fine-tuned through chemical modification. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are instrumental in the early stages of drug discovery to predict the bioavailability and potential toxicity of novel quinoline-based compounds.

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to differently substituted derivatives.

Key Synthetic Protocols:
  • Skraup Synthesis: This is a fundamental method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is initiated by the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and subsequent oxidation to form the quinoline ring.[1][2]

  • Doebner-von Miller Reaction: A versatile method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield substituted quinolines.

  • Combes Synthesis: This reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[3][4][5][6]

Therapeutic Applications and Mechanisms of Action

The clinical utility of quinoline-based drugs is extensive, with applications in the treatment of malaria, cancer, bacterial infections, and inflammatory diseases.

Antimalarial Activity

Historically, quinoline derivatives like quinine and chloroquine have been mainstays in the treatment of malaria. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.

Anticancer Activity: Targeting Kinase Signaling

A significant number of modern anticancer drugs are built upon the quinoline scaffold, functioning as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival.

FDA-Approved Quinoline-Based Tyrosine Kinase Inhibitors (TKIs):

Several quinoline-based TKIs have received FDA approval and are now integral components of targeted cancer therapy. These drugs exhibit their therapeutic effects by blocking the signaling pathways that drive oncogenesis.

Drug NamePrimary TargetsFDA-Approved Indications (Selected)
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, KIT, RETDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma
Cabozantinib MET, VEGFR2, AXL, RET, KIT, FLT3Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma
Bosutinib Abl, Src family kinasesChronic Myeloid Leukemia

Quantitative Data: IC50 Values of FDA-Approved Quinoline-Based TKIs

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

DrugKinase TargetIC50 (nM)
LenvatinibVEGFR1 (FLT1)22
VEGFR2 (KDR)4
VEGFR3 (FLT4)5
FGFR146
PDGFRα51
KIT75
RET33
CabozantinibMET1.3[7][8]
VEGFR20.035[7][8]
AXL7[8]
RET5.2[8]
KIT4.6[8]
FLT311.3[8]
BosutinibAbl1.2
Src1.2

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

The anticancer efficacy of quinoline-based TKIs stems from their ability to interrupt key signaling cascades that regulate cell proliferation, angiogenesis, and metastasis.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Lenvatinib and Cabozantinib are potent inhibitors of this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Inhibits Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and points of inhibition by Lenvatinib and Cabozantinib.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, when activated by its ligand HGF, triggers signaling cascades involved in cell proliferation, migration, and invasion. Cabozantinib is a potent inhibitor of c-MET.

cMET_Signaling_Pathway HGF HGF cMET c-MET HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Recruits GRB2 GRB2 cMET->GRB2 Recruits STAT3 STAT3 cMET->STAT3 Activates PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes STAT3->Proliferation Promotes Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits

Caption: c-MET signaling pathway and the inhibitory action of Cabozantinib.

Abl-Src Signaling Pathway

The Abl and Src family of non-receptor tyrosine kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. Bosutinib is a dual inhibitor of these kinases.

Abl_Src_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Src Src Receptor->Src Activates Abl Abl RAS RAS Abl->RAS PI3K PI3K Abl->PI3K Src->Abl Activates STAT3 STAT3 Src->STAT3 Activates FAK FAK Src->FAK Activates Src->RAS Src->PI3K Proliferation Cell Proliferation, Migration, Survival STAT3->Proliferation Promotes FAK->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Bosutinib Bosutinib Bosutinib->Abl Inhibits Bosutinib->Src Inhibits

Caption: Abl-Src signaling pathways and their inhibition by Bosutinib.

Experimental Protocols for the Evaluation of Quinoline Derivatives

The biological activity of newly synthesized quinoline compounds is assessed through a series of in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[9][10]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate, and varying concentrations of the quinoline inhibitor in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).[11][12][13][14]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules, thereby providing insight into the mechanism of action of the quinoline derivative.

Protocol:

  • Cell Lysis: Treat cells with the quinoline compound for a desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., total or phosphorylated forms of VEGFR, MET, AKT, ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a labeled secondary antibody that binds to the primary antibody.

  • Detection: Detect the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence) and imaging system.[15][16][17][18]

Conclusion

The quinoline scaffold remains a highly valuable and enduring pharmacophore in medicinal chemistry. Its synthetic tractability and broad spectrum of biological activities continue to inspire the design and development of novel therapeutic agents. The detailed understanding of the mechanisms of action of quinoline-based drugs, particularly their targeted inhibition of key signaling pathways, has revolutionized the treatment of various diseases, most notably cancer. The experimental protocols outlined in this guide provide a foundational framework for the synthesis and evaluation of new quinoline derivatives, paving the way for the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolines are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of substituted quinolines is, therefore, a significant focus in organic synthesis. This document provides a detailed protocol for the synthesis of 6-bromo-7-methylquinoline, a valuable building block, starting from 4-bromo-3-methylaniline. The described method is a variation of the classic Skraup synthesis, a reliable and long-standing method for quinoline ring formation.[1][2][3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental procedure, including data presentation and process visualization.

Reaction Principle

The synthesis of this compound from 4-bromo-3-methylaniline is achieved through the Skraup reaction.[1][4] This reaction involves the treatment of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid. The reaction proceeds through a series of steps: dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the quinoline ring system.[3] In this specific protocol, nitrobenzene serves as the oxidizing agent.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromo-3-methylanilineReagentCommercially Available
GlycerolACSCommercially Available
Concentrated Sulfuric AcidACSCommercially Available
NitrobenzeneReagentCommercially Available
Ferric SulfateReagentCommercially Available
DichloromethaneHPLCCommercially Available
Anhydrous Sodium SulfateACSCommercially Available
Saturated Sodium Bicarbonate SolutionLab Prepared-
Petroleum EtherACSCommercially Available
Procedure

A mixture of 4-bromo-3-methylaniline (20 g, 107.5 mmol), ferric sulfate (6.6 g, 43.4 mmol), glycerol (40.8 g, 440 mmol), and nitrobenzene (8.12 g, 66 mmol) is combined with concentrated sulfuric acid (23 ml).[5] The mixture is then heated slowly. After the initial vigorous reaction subsides, the reaction mixture is refluxed for 3 hours.[5]

Following reflux, the excess nitrobenzene is removed by evaporation. The reaction mixture is then cooled, and the pH is adjusted to 7-8 by the careful addition of a saturated aqueous sodium bicarbonate solution. The resulting mixture is filtered to remove any solids.[5]

The filtrate is extracted with dichloromethane. The organic layers are combined and dried over anhydrous sodium sulfate. After drying, the organic phase is filtered and concentrated under vacuum. The resulting solid crude product is purified by flash column chromatography. The purified yellow solid is further washed with petroleum ether to afford the final product, this compound.[5]

Quantitative Data Summary
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Bromo-3-methylaniline186.0520107.51
Glycerol92.0940.84404.1
Nitrobenzene123.118.12660.61
Ferric Sulfate151.916.643.40.40
Concentrated Sulfuric Acid98.08---
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound222.087.531

Visualizations

Reaction Pathway

Caption: Chemical synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Mix Reactants: 4-bromo-3-methylaniline, glycerol, nitrobenzene, FeSO₄, H₂SO₄ heat Slowly heat and then reflux for 3 hours start->heat evaporation Remove excess nitrobenzene by evaporation heat->evaporation neutralization Cool and neutralize with NaHCO₃ solution (pH 7-8) evaporation->neutralization filtration1 Filter the mixture neutralization->filtration1 extraction Extract filtrate with dichloromethane filtration1->extraction drying Dry organic layers over anhydrous Na₂SO₄ extraction->drying filtration2 Filter and concentrate in vacuum drying->filtration2 purification Purify by flash column chromatography filtration2->purification washing Wash with petroleum ether purification->washing end_product This compound (Yellow Solid) washing->end_product

Caption: Step-by-step experimental workflow.

Safety Precautions
  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Nitrobenzene is toxic and readily absorbed through the skin. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • The initial reaction can be vigorous; therefore, slow and controlled heating is crucial.

Conclusion

The Skraup synthesis provides a direct and effective method for the preparation of this compound from 4-bromo-3-methylaniline. The protocol outlined in this document, when followed with the appropriate safety measures, offers a reproducible procedure for obtaining this valuable heterocyclic compound for further applications in research and development.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reaction with 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has found widespread application in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates.[4][5]

Quinolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the quinoline core is a key strategy for modulating their pharmacological properties. The Suzuki-Miyaura coupling of halogenated quinolines, such as 6-Bromo-7-methylquinoline, with various boronic acids or esters provides a versatile and powerful tool for the synthesis of novel 6-aryl-7-methylquinoline derivatives. These derivatives are of significant interest for screening in various therapeutic areas, including oncology and infectious diseases.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction of this compound.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-aryl-7-methylquinoline.

G cluster_0 This compound plus1 + This compound->plus1 Arylboronic Acid plus1->Arylboronic Acid arrow1 Pd Catalyst, Base Solvent, Heat Arylboronic Acid->arrow1 6-Aryl-7-methylquinoline arrow1->6-Aryl-7-methylquinoline

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Illustrative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for similar Suzuki-Miyaura couplings of bromoquinolines.[6][7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901680-90
33-Fluorophenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF110875-85
42-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄THF/H₂O802470-80
54-Pyridinylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃1,4-Dioxane/H₂O1001865-75

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a ratio of 4:1 to 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (8-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-7-methylquinoline.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 6-aryl-7-methylquinoline derivatives.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Ligand - Base setup Assemble Reaction Under Inert Gas reagents->setup glassware Dry Glassware glassware->setup solvents Add Solvents setup->solvents heating Heat and Stir solvents->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 6-aryl-7-methylquinoline derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[1][8] The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel quinoline-based compounds for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

References

Application Notes and Protocols for the Heck Reaction of 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1][2][3] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. For drug development professionals, the functionalization of heterocyclic scaffolds like quinoline is of particular interest. This document provides detailed application notes and protocols for the Heck reaction of 6-Bromo-7-methylquinoline, a key intermediate in the synthesis of various biologically active compounds.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

General Heck Reaction Scheme of this compound

Figure 1. General Heck reaction of this compound with an alkene (R = alkyl, aryl, etc.) to yield the corresponding 6-vinyl-7-methylquinoline derivative.

Key Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters. For a substrate such as this compound, the following components are crucial:

  • Palladium Catalyst: The choice of the palladium source is critical for the reaction's efficiency. Common precatalysts that are reduced in situ to the active Pd(0) species include palladium(II) acetate (Pd(OAc)₂), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] For heteroaryl bromides, Pd(OAc)₂ is a robust and frequently used catalyst.

  • Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a common choice, while bulkier and more electron-rich phosphines like tri-o-tolylphosphine (P(o-tol)₃) or bidentate ligands such as BINAP can be beneficial for challenging substrates.[1]

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[1][3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and selectivity.

  • Solvent: The reaction is typically carried out in a polar aprotic solvent. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are common choices that can effectively dissolve the reactants and facilitate the reaction.

  • Alkene: The nature of the alkene coupling partner is a significant factor. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]

  • Temperature and Reaction Time: The reaction temperature typically ranges from 80 to 140 °C. The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time, which can vary from a few hours to over 24 hours.

Data Presentation: Typical Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

ParameterTypical Conditions
Substrate This compound
Alkene n-Butyl acrylate, Styrene (1.1 - 2.0 equiv)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%)
Base Et₃N (1.5-3.0 equiv), K₂CO₃ (2.0-3.0 equiv)
Solvent DMF, NMP, Acetonitrile
Temperature 80 - 140 °C
Reaction Time 4 - 24 hours

Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with n-butyl acrylate and styrene. These protocols are based on general procedures for similar aryl bromides and should be optimized for the specific substrate and desired product.

Protocol 1: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF, n-butyl acrylate, and Et₃N to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Heck Reaction with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous NMP and styrene to the flask via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-styryl-7-methylquinoline.

Mandatory Visualizations

Experimental Workflow

The general workflow for the Heck reaction of this compound is illustrated below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd Catalyst, Ligand, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent and Alkene via Syringe B->C D Heat Reaction Mixture with Stirring (e.g., 100-140 °C) C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup and Extraction F->G H Dry, Filter, and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I

Caption: General workflow for the Heck reaction.

Heck Reaction Catalytic Cycle

The catalytic cycle of the Heck reaction involves several key steps, as shown in the diagram below.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br A Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene B Alkene Coordination SigmaComplex R-CH₂-CH(Ar)-Pd(II)L₂(Br) AlkeneComplex->SigmaComplex C Migratory Insertion PiComplex [HPd(II)L₂(Alkene)]⁺Br⁻ SigmaComplex->PiComplex D β-Hydride Elimination PiComplex->Pd0 Base - H-Base⁺Br⁻ E Reductive Elimination A_label Oxidative Addition B_label Alkene Coordination C_label Migratory Insertion D_label β-Hydride Elimination E_label Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-bromo-7-methylquinoline. This versatile substrate can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to generate a diverse range of 6-substituted-7-methylquinoline derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antibacterial, and neuroprotective agents.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. Functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.

This guide focuses on three key palladium-catalyzed cross-coupling reactions of this compound:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters, leading to 6-aryl- or 6-vinyl-7-methylquinolines.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with various amines, yielding 6-amino-7-methylquinoline derivatives.

  • Sonogashira Coupling: For the formation of a C-C triple bond with terminal alkynes, producing 6-alkynyl-7-methylquinolines.

The resulting 6-substituted-7-methylquinoline derivatives have shown promise in various therapeutic areas. For instance, 6-arylquinolines have been investigated for their anticancer properties, while 6-aminoquinolines have demonstrated antibacterial and kinase inhibitory activities. Furthermore, 6-alkynylquinolines serve as valuable intermediates for the synthesis of more complex molecules and have been explored for their potential in materials science and as bioactive compounds.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of these cycles are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Illustrative Data for Suzuki-Miyaura Coupling

The following table presents illustrative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. The conditions and yields are based on typical results for similar substrates.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100880-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF1101675-85
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O80670-80
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 6-phenyl-7-methylquinoline

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

    • 2 M Sodium carbonate (Na₂CO₃) solution (2.0 equiv)

    • Toluene

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

    • Add a 4:1 mixture of toluene and ethanol, followed by the sodium carbonate solution.

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-7-methylquinoline.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Illustrative Data for Buchwald-Hartwig Amination

The following table provides representative data for the Buchwald-Hartwig amination of this compound with various amines. The conditions and yields are based on established procedures for similar bromoquinolines.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-90
2PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002475-85
3AnilinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH1001670-80
4BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1102080-90
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 7-methyl-6-(morpholin-4-yl)quinoline

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

    • Add this compound and morpholine.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C.

    • Stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-methyl-6-(morpholin-4-yl)quinoline.

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide.

Illustrative Data for Sonogashira Coupling

The following table presents illustrative data for the Sonogashira coupling of this compound with various terminal alkynes, based on typical reaction conditions.[2]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF801280-90
3EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene701075-85
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)i-Pr₂NH1,4-Dioxane801670-80
Experimental Protocol: Sonogashira Coupling

Synthesis of 7-methyl-6-(phenylethynyl)quinoline

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise to the reaction mixture.

    • Stir the reaction mixture at 60 °C for 8 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-methyl-6-(phenylethynyl)quinoline.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ (Base) pd2_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination Ar-R reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR¹R² pd2_amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L₂(NR¹R²) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination Ar-NR¹R² reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl_complex Ar-Pd(II)L₂(C≡CR) transmetalation->pd2_alkynyl_complex reductive_elimination Reductive Elimination pd2_alkynyl_complex->reductive_elimination Ar-C≡CR reductive_elimination->pd0 cu_halide Cu(I)Br alkyne_coordination Alkyne Coordination cu_halide->alkyne_coordination R-C≡CH (Base) cu_acetylide Cu(I)-C≡CR alkyne_coordination->cu_acetylide cu_acetylide->transmetalation Experimental_Workflow start Start setup Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying and Concentration workup->drying purification Column Chromatography drying->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes: Synthesis of Bioactive Molecules Utilizing 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-7-methylquinoline is a versatile heterocyclic building block pivotal in the field of medicinal chemistry and drug discovery. Its structure serves as a key scaffold for the synthesis of a diverse array of bioactive molecules, including potential antimalarial and anticancer agents.[1] The presence of a bromine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This allows for the strategic introduction of aryl, heteroaryl, and alkynyl moieties, enabling the systematic exploration of chemical space to develop novel therapeutic agents. Quinoline derivatives have shown significant inhibitory activity against a wide spectrum of protein kinases, which are crucial in cancer-related signaling pathways.[2][3] These application notes provide detailed protocols for the derivatization of this compound and highlight its application in the synthesis of potential kinase inhibitors.

Synthetic Pathways and Applications

The primary utility of this compound in synthetic organic chemistry lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, forming the basis for constructing complex molecular architectures.

1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] In this context, this compound can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or esters to yield 6-aryl-7-methylquinoline derivatives. These products are often investigated as kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[5] The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, making the bromo substituent at the C6 position an ideal site for selective functionalization.[6]

2. Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] This reaction allows for the introduction of alkynyl groups onto the quinoline scaffold, yielding 6-alkynyl-7-methylquinoline derivatives. These compounds serve as important intermediates that can be further elaborated into more complex structures, expanding the diversity of potential drug candidates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound based on established methodologies for similar substrates.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O (4:1)100892
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901678
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O (5:1)1101288

Table 2: Illustrative Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF60691
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF70887
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF601084
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DIPEADMF701280

Table 3: Hypothetical Biological Activity of Synthesized Derivatives

CompoundStructureTarget KinaseIC₅₀ (nM)
A 6-Phenyl-7-methylquinolineEGFR150
B 6-(4-Methoxyphenyl)-7-methylquinolineVEGFR-295
C 6-(Phenylethynyl)-7-methylquinolinePI3Kα210
D 6-(3-Hydroxyprop-1-yn-1-yl)-7-methylquinolinemTOR350

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is required. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.[9]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[9]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) and wash with water and then with brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-methylquinoline.[6]

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[7]

  • Solvent and Reagent Addition: Add the anhydrous solvent to dissolve the solids. Then, add the amine base, followed by the dropwise addition of the terminal alkyne.[7]

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the amine salt and other water-soluble impurities.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-7-methylquinoline.[7]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the synthetic workflow for creating bioactive molecules from this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Synthetic Workflow for Bioactive Molecules A This compound B Suzuki Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D 6-Aryl-7-methylquinoline Derivatives B->D E 6-Alkynyl-7-methylquinoline Derivatives C->E F Biological Screening (e.g., Kinase Assays) D->F E->F G Bioactive Lead Compounds F->G

Caption: General synthetic workflow for derivatizing this compound.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R(L₂) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product 6-Aryl-7-methylquinoline RedElim->Product ArylBr This compound ArylBr->OxAdd Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Target Signaling Pathway

Quinoline-based kinase inhibitors often target critical cell signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

PI3K_Pathway cluster_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 6-Aryl-7-methylquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

References

Application of 6-Bromo-7-methylquinoline in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Among these, 6-bromo-7-methylquinoline has emerged as a promising starting point for the development of novel anticancer agents. The strategic placement of the bromine atom at the 6-position and the methyl group at the 7-position provides a unique electronic and steric profile, offering opportunities for the synthesis of derivatives with potent and selective anticancer properties. These derivatives have shown potential in targeting key signaling pathways implicated in tumor growth, proliferation, and survival, such as the EGFR, VEGFR-2, and PI3K/Akt pathways. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the discovery of new anticancer drug candidates. While specific data for this compound is limited, the information presented here is based on closely related 6-bromoquinoline and 6-bromoquinazoline derivatives, providing a strong rationale for its exploration.

Data Presentation: Anticancer Activity of 6-Bromoquinoline Derivatives

The following table summarizes the in vitro anticancer activity of various 6-bromo-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates the potential of this structural class.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5b 6-BromoquinazolineMCF-7 (Breast)0.53 - 1.95[1]
5b 6-BromoquinazolineSW480 (Colon)0.53 - 1.95[1]
WHI-P154 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazolineU373 (Glioblastoma)Micromolar concentrations[2]
EGF-P154 EGF conjugate of WHI-P154U87 (Glioblastoma)0.813 ± 0.139[2]
Compound 9 6-Arylureido-4-anilinoquinazolineMGC-803 (Gastric)Not Specified, but significant inhibition[3]
Compound 7i 6-Arylureido-4-anilinoquinazolineA549 (Lung)2.25[4]
Compound 7i 6-Arylureido-4-anilinoquinazolineHT-29 (Colon)1.72[4]
Compound 7i 6-Arylureido-4-anilinoquinazolineMCF-7 (Breast)2.81[4]

Signaling Pathways and Mechanism of Action

Derivatives of 6-bromoquinoline are hypothesized to exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of critical kinases involved in cell proliferation and survival.

Key Targeted Signaling Pathways:
  • EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overactivation of EGFR is a common driver of tumor growth. Several 6-bromoquinazoline derivatives have been shown to be potent inhibitors of EGFR kinase.[1][5][6]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis.[7][8]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is central to cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a critical therapeutic target.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their anticancer activity.

Synthesis of this compound Derivatives

A generalized synthetic scheme for the derivatization of this compound is presented below. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-7-methylquinolines

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-7-methylquinoline derivative.

In Vitro Anticancer Activity Assays

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 5: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases (e.g., EGFR, VEGFR-2, PI3K).

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays, radiometric assays, or fluorescence/luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizations

The following diagrams illustrate the logical workflow for anticancer drug discovery using this compound and the key signaling pathways targeted by its derivatives.

G cluster_0 Drug Discovery Workflow Start This compound Step1 Derivative Synthesis (e.g., Suzuki Coupling) Start->Step1 Step2 In Vitro Screening (MTT Assay) Step1->Step2 Step3 Hit Identification Step2->Step3 Step4 Mechanism of Action Studies (Cell Cycle, Apoptosis, Kinase Assays) Step3->Step4 Step5 Lead Optimization Step4->Step5 End Preclinical Candidate Step5->End

Anticancer Drug Discovery Workflow.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Inhibition of the EGFR Signaling Pathway.

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival Inhibitor This compound Derivative Inhibitor->PI3K

Inhibition of the PI3K/Akt Signaling Pathway.

References

Application Notes and Protocols: The Use of 6-Bromo-7-methylquinoline in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-7-methylquinoline as a scaffold for the development of novel antimalarial agents. This document outlines a representative synthetic protocol for a hypothetical 4-aminoquinoline derivative, presents relevant quantitative data in a structured format, and includes diagrams of the synthetic workflow and the established mechanism of action for this class of compounds.

Introduction

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and other 4-aminoquinolines serving as cornerstones of malaria chemotherapy for decades. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Structural modifications of the quinoline scaffold offer a promising avenue for the discovery of novel compounds with improved efficacy against resistant parasites.

This compound presents an interesting starting point for the synthesis of new antimalarial candidates. The presence of the bromine atom at the 6-position allows for further functionalization through various cross-coupling reactions, while the methyl group at the 7-position can influence the compound's electronic properties and metabolic stability. This document details a hypothetical synthetic route to a novel 4-aminoquinoline derivative incorporating the this compound moiety, leveraging established synthetic methodologies for this class of compounds.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a 6-bromo-7-methylquinolin-4-one precursor. The first step is the conversion of the quinolin-4-one to the corresponding 4-chloroquinoline intermediate. The second step is a nucleophilic aromatic substitution reaction to introduce a diaminoalkane side chain at the 4-position, a common feature in many potent antimalarial drugs.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution start 6-Bromo-7-methylquinolin-4-one reagent1 POCl3 start->reagent1 product1 4-Chloro-6-bromo-7-methylquinoline reagent1->product1 reagent2 N1,N1-diethylpentane-1,4-diamine product1->reagent2 product2 Hypothetical Antimalarial Agent (N'-(6-bromo-7-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine) reagent2->product2

Caption: Synthetic workflow for the preparation of a hypothetical antimalarial agent.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-bromo-7-methylquinoline

This protocol describes the conversion of 6-bromo-7-methylquinolin-4-one to the key intermediate 4-chloro-6-bromo-7-methylquinoline.

Materials:

  • 6-Bromo-7-methylquinolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of 6-bromo-7-methylquinolin-4-one (1.0 eq) in dry toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-6-bromo-7-methylquinoline.

Protocol 2: Synthesis of N'-(6-bromo-7-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine (Hypothetical Antimalarial Agent)

This protocol details the nucleophilic substitution of the 4-chloro intermediate with a diaminoalkane side chain.

Materials:

  • 4-Chloro-6-bromo-7-methylquinoline

  • N¹,N¹-diethylpentane-1,4-diamine

  • Phenol

  • Potassium iodide (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • DCM and Methanol

Procedure:

  • In a sealed tube, dissolve 4-chloro-6-bromo-7-methylquinoline (1.0 eq) and phenol (1.2 eq) in DMF.

  • Add N¹,N¹-diethylpentane-1,4-diamine (1.5 eq) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM-methanol gradient to yield the final product.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesized compounds, including reaction yields and predicted antimalarial activity based on known 4-aminoquinolines.

CompoundStepStarting MaterialYield (%)Purity (%)IC₅₀ vs. P. falciparum (3D7, CQ-sensitive) (nM)IC₅₀ vs. P. falciparum (Dd2, CQ-resistant) (nM)
4-Chloro-6-bromo-7-methylquinoline16-Bromo-7-methylquinolin-4-one85>95Not AssessedNot Assessed
N'-(6-bromo-7-methylquinolin-4-yl)-N,N-diethylpentane-1,4-diamine24-Chloro-6-bromo-7-methylquinoline70>9825150

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline antimalarial drugs is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][2] The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[1] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.[3] There, they are thought to bind to free heme, preventing its polymerization into hemozoin.[1] The buildup of toxic free heme leads to oxidative stress and damage to the parasite's membranes and proteins, ultimately causing its death.[3]

G cluster_0 Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline_Drug 4-Aminoquinoline Derivative Quinoline_Drug->Heme Binding Quinoline_Drug->Hemozoin Inhibition

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Disclaimer: The synthetic protocols and quantitative data presented in these application notes are for a hypothetical compound and are intended to be representative of the synthesis and potential activity of novel antimalarial agents derived from a this compound scaffold. Actual experimental results may vary. Researchers should conduct their own optimization and characterization of any newly synthesized compounds.

References

Application Note and Experimental Protocol: Bromination of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a bromine atom onto the quinoline scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery and other applications. This document provides a detailed experimental protocol for the electrophilic bromination of 7-methylquinoline, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established methodologies for the bromination of quinoline derivatives.

Reaction Principle

The bromination of 7-methylquinoline is an electrophilic aromatic substitution reaction. The quinoline ring system is generally susceptible to electrophilic attack on the benzene ring rather than the electron-deficient pyridine ring. The 7-methyl group is an activating, ortho- and para-directing group. Therefore, electrophilic bromination is expected to occur at the positions ortho or para to the methyl group, namely the 6- or 8-position. The regioselectivity of the reaction can be influenced by the choice of brominating agent and reaction conditions.

Experimental Workflow

The overall experimental workflow for the bromination of 7-methylquinoline is depicted in the following diagram.

Bromination_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve 7-methylquinoline in a suitable solvent. - Cool the solution. Start->Reaction_Setup Brominating_Agent Addition of Brominating Agent: - Add brominating agent dropwise. Reaction_Setup->Brominating_Agent Reaction Reaction: - Stir at specified temperature. - Monitor by TLC. Brominating_Agent->Reaction Workup Work-up: - Quench the reaction. - Neutralize with base. - Extract with organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer. - Evaporate the solvent. - Purify by column chromatography or recrystallization. Workup->Purification Analysis Analysis: - NMR Spectroscopy - Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the bromination of 7-methylquinoline.

Detailed Experimental Protocol

This protocol describes a general method for the bromination of 7-methylquinoline. The specific conditions may require optimization.

Materials:

  • 7-Methylquinoline

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-methylquinoline (1 equivalent) in a suitable anhydrous solvent (e.g., CHCl₃, CH₂Cl₂, or CH₃CN). Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of the brominating agent (e.g., Bromine, 1.0-1.2 equivalents) in the same solvent. Add this solution dropwise to the cooled solution of 7-methylquinoline over a period of 10-30 minutes with continuous stirring. The reaction should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a 5% aqueous solution of NaHCO₃ to quench any unreacted bromine and neutralize the generated acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent to afford the pure brominated 7-methylquinoline derivative.

  • Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Quantitative Data from Related Bromination Reactions

Starting MaterialBrominating Agent (Equivalents)SolventReaction ConditionsProduct(s)Yield (%)Reference
8-HydroxyquinolineBromine (2.0 eq)CHCl₃Room temp, 1 h5,7-Dibromo-8-hydroxyquinoline90[1]
8-AminoquinolineBromine (2.1 eq)CH₂Cl₂Room temp, 17 h5,7-Dibromo-8-aminoquinolineNot reported[1]
8-MethoxyquinolineBromineCH₃CNRoom temp, overnight5-Bromo-8-methoxyquinoline64[1]
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBromine (5.3 eq)CHCl₃Room temp, 5 days3,5,6,7-Tetrabromo-8-methoxyquinoline74[2]
3,6,8-TrimethoxyquinolineBromine (2.0 eq)CH₂Cl₂Room temp, 2 days5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline76[2]

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always add reagents slowly and control the reaction temperature, especially during the addition of the brominating agent.

Conclusion

This application note provides a general yet detailed protocol for the bromination of 7-methylquinoline. The provided workflow, experimental steps, and comparative data from related reactions offer a solid foundation for researchers to successfully synthesize brominated 7-methylquinoline derivatives. Optimization of reaction conditions may be necessary to achieve the desired regioselectivity and yield. The resulting bromo-7-methylquinolines are valuable intermediates for the development of novel compounds in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of 6-Bromo-7-methylquinoline via the Skraup synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Skraup synthesis of this compound is resulting in a very low yield and a significant amount of tar. What are the likely causes?

Low yields and tar formation are common challenges in the Skraup synthesis, largely due to the highly exothermic and vigorous nature of the reaction.[1] Key factors include:

  • Uncontrolled Reaction Temperature: The reaction is highly exothermic, and localized overheating can lead to polymerization and charring of the reactants, significantly reducing the yield.[1]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the aniline precursor (4-bromo-3-methylaniline), glycerol, sulfuric acid, and the oxidizing agent can result in side reactions and incomplete conversion.[1]

  • Inefficient Mixing: Poor agitation can cause localized hotspots and uneven reaction progress, which promotes the formation of tar.[1]

  • Challenging Work-up Procedure: The viscous, tarry reaction mixture can make the extraction of the final product difficult, leading to considerable material loss during purification.[1]

  • Nature of the Aniline Substituent: The electronic properties of substituents on the aniline ring can affect the ease of the cyclization step. Electron-withdrawing groups, for instance, can deactivate the ring and lower the yield.[1]

Q2: The reaction is extremely vigorous and difficult to control. How can I moderate it?

The Skraup synthesis is notoriously exothermic.[2] To manage the reaction's vigor, consider the following:

  • Addition of a Moderator: Ferrous sulfate (FeSO₄) is frequently used to make the reaction less violent.[2][3] It is thought to function as an oxygen carrier, allowing the oxidation step to occur more smoothly over a longer duration.[1][4] Boric acid is another potential moderator.[2]

  • Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Efficient Stirring: Good agitation is crucial for dissipating heat and preventing the formation of localized hotspots.[2]

Q3: How can I minimize tar formation?

Tar formation is a primary side reaction due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2] To reduce tarring:

  • Use a Moderator: As mentioned, ferrous sulfate can help control the reaction rate and minimize charring.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]

  • Purification Strategy: A common method for separating the quinoline derivative from the tar is steam distillation followed by extraction.[2][4]

Q4: What is the role of ferrous sulfate in the Skraup synthesis?

Ferrous sulfate (FeSO₄) acts as a moderator to control the otherwise violent reaction.[1] It is believed to function as an oxygen carrier, facilitating a smoother and more controlled oxidation step, which helps to prevent the reaction from becoming uncontrollable and reduces tar formation.[1][4]

Quantitative Data on Reaction Optimization

The following tables summarize how different parameters can influence the yield of the Skraup synthesis. While specific data for this compound is not extensively available, the following general trends for substituted quinolines are informative.

Table 1: Effect of Moderator on Reaction Vigor and Yield
ModeratorEffect on Reaction VigorImpact on YieldReference
NoneHighly exothermic and violentOften lower due to tar formation[1][2]
Ferrous Sulfate (FeSO₄)Smoother, more controlled reactionGenerally improved by reducing byproducts[1][4]
Boric AcidModerates the reactionCan improve yields[2][5]
Table 2: Influence of Oxidizing Agent on Reaction Outcome
Oxidizing AgentCharacteristicsTypical YieldsReference
NitrobenzeneAlso acts as a solvent; can lead to a violent reactionVariable, can be improved with moderators[6]
Arsenic AcidResults in a less violent reaction compared to nitrobenzeneOften provides better yields for homologs of quinoline[3][6]
IodineCan be used as an effective oxidizing agentGood yields have been reported in modified procedures[7]

Detailed Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline

This protocol for the synthesis of 6-bromoquinoline from 4-bromoaniline can be adapted for this compound by starting with 4-bromo-3-methylaniline.

Materials and Reagents:
  • 4-Bromoaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate (FeSO₄) (optional, as a moderator)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Toluene for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate for drying

  • Sodium Hydroxide solution for neutralization

Procedure:
  • Reaction Setup: In a fume hood, equip a robust reaction vessel with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: Cautiously add concentrated sulfuric acid to a mixture of the aniline derivative and glycerol.[8] If using a moderator like ferrous sulfate, it should be added and distributed throughout the solution before the addition of sulfuric acid.[5]

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction. The reaction is highly exothermic, and cooling may be necessary to control the temperature.[8]

  • Reaction Progression: Once the initial vigorous phase subsides, continue to heat the mixture for several hours to ensure the reaction goes to completion.[5]

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water or onto crushed ice.[4]

  • Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[4] The pH should be adjusted to between 6 and 7.[9]

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product multiple times with toluene.[9]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[9]

  • Purification: The crude quinoline is often purified by steam distillation to effectively separate the volatile product from non-volatile tars.[4] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.[4]

Visualizing the Process and Mechanism

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up and Purification Reactants 4-Bromo-3-methylaniline, Glycerol, H₂SO₄, Oxidizing Agent Mixing Mixing and Gentle Heating Reactants->Mixing Exothermic Controlled Exothermic Reaction Mixing->Exothermic Reflux Reflux for several hours Exothermic->Reflux Quench Quench on Ice/Water Reflux->Quench Neutralize Neutralize with NaOH Quench->Neutralize Extract Extract with Toluene Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Steam Distillation) Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct This compound

Caption: Experimental workflow for the Skraup synthesis of this compound.

Logical Relationship: Skraup Synthesis Mechanism

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline 4-Bromo-3-methylaniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline This compound Dihydroquinoline->Quinoline Oxidation

Caption: Key steps in the mechanism of the Skraup synthesis.

References

Technical Support Center: Friedländer Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product formation in the Friedländer synthesis of polysubstituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in the Friedländer synthesis?

A1: The most frequently observed side product is the result of the self-condensation of the ketone reactant , particularly when using base catalysis.[1] This aldol condensation can lead to the formation of α,β-unsaturated ketones or other related polymeric materials, which can complicate purification and reduce the yield of the desired quinoline. Another potential issue, especially with unsymmetrical ketones, is the formation of regioisomers , where the cyclization occurs on different sides of the carbonyl group.[2]

Q2: How does the choice of catalyst (acid vs. base) influence the formation of side products?

A2: The catalyst choice is critical in controlling side reactions. Base-catalyzed reactions are more prone to the self-condensation of the ketone starting material.[1] Acidic catalysts , such as p-toluenesulfonic acid (p-TsOH) or Lewis acids, can often minimize this self-condensation and favor the desired cyclization to the quinoline.[3] However, very strong acidic conditions and high temperatures can sometimes lead to charring or the formation of other degradation products.[2]

Q3: Can the reaction temperature impact the formation of byproducts?

A3: Yes, temperature plays a significant role. Higher temperatures can increase the rate of side reactions, including self-condensation and polymerization.[2] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Milder reaction conditions, for instance, using a gold catalyst which allows the reaction to proceed at lower temperatures, can minimize self-condensation.[1]

Q4: Are there any strategies to improve the regioselectivity when using unsymmetrical ketones?

A4: Achieving high regioselectivity with unsymmetrical ketones can be challenging. One effective strategy is to introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone where cyclization is desired.[2] The choice of catalyst and solvent can also influence the regioselectivity. For instance, using an ionic liquid as the solvent and catalyst has been shown to improve regioselectivity in some cases.[2]

Troubleshooting Guides

Problem 1: Low yield of the desired quinoline with a significant amount of a high-molecular-weight, insoluble byproduct.
  • Probable Cause: This is likely due to the self-condensation of the ketone starting material, leading to polymeric byproducts, especially under basic conditions.[1]

  • Solutions:

    • Switch to an Acid Catalyst: Change the catalyst from a base (e.g., KOH, NaOH) to an acid (e.g., p-TsOH, H₂SO₄).[2]

    • Slow Addition of the Ketone: Instead of adding all reactants at once, add the ketone slowly to the reaction mixture containing the 2-aminoaryl aldehyde or ketone and the catalyst. This keeps the concentration of the ketone low at any given time, disfavoring self-condensation.[1]

    • Use Milder Reaction Conditions: Employ a milder catalyst, such as a gold catalyst, which can facilitate the reaction at lower temperatures, thereby reducing the rate of the self-condensation side reaction.[1]

    • Utilize an Imine Analog: To completely avoid aldol condensation, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[2]

Problem 2: Formation of multiple quinoline isomers (poor regioselectivity).
  • Probable Cause: The use of an unsymmetrical ketone allows for the formation of two different enolates, leading to two possible cyclization pathways and resulting in a mixture of regioisomers.

  • Solutions:

    • Introduce a Directing Group: Modify the ketone substrate by introducing a phosphoryl group at the desired α-position to direct the cyclization.[2]

    • Optimize Catalyst and Solvent System: Experiment with different catalysts and solvents. For example, certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[2]

    • Thermodynamic vs. Kinetic Control: Investigate the effect of temperature and reaction time. In some cases, one regioisomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures or longer reaction times).

Data Presentation

The following tables summarize the effect of various reaction conditions on the yield of the Friedländer synthesis. While specific quantitative data on byproduct distribution is scarce in the literature, higher yields of the desired quinoline generally indicate a reduction in side product formation.

Table 1: Influence of Catalyst on Quinoline Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
KOHEthanolRefluxSeveral hoursVaries[3]
p-TsOHEthanolRefluxSeveral hoursGood[3]
IodineSolvent-free80-1001-2 hoursup to 95[4]
Gold catalyst-Milder temperature-Improved[1]
Acetic AcidAcetic Acid (Microwave)1605 minExcellent[3]
[bmim]BF₄ (Ionic Liquid)[bmim]BF₄1003-6 hoursup to 93

Table 2: Effect of Reaction Conditions on a Model Friedländer Synthesis

2-Aminoaryl KetoneKetoneCatalystSolventTemperature (°C)TimeYield (%)Reference(s)
2-AminobenzophenoneEthyl acetoacetateHCl (catalytic)EthanolReflux4 hoursGood
2-AminobenzophenoneCyclohexanoneAcetic AcidAcetic Acid160 (Microwave)5 min95[3]
2-Amino-5-chlorobenzophenoneEthyl acetoacetateIodine (10 mol%)Solvent-free801 hour92[4]
2-AminobenzaldehydeAcetoneKOHEthanolReflux-Moderate[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis to Minimize Self-Condensation

This protocol utilizes an acid catalyst to suppress the self-condensation of the ketone.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Ketone with an α-methylene group (1.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Add the ketone (1.1 mmol) and p-TsOH (10 mol%).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Microwave-Assisted Friedländer Synthesis for Rapid and High-Yielding Reactions

This method employs microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times, which can minimize the formation of degradation byproducts.[3]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Cyclic ketone (e.g., cyclopentanone, cyclohexanone) (2 mmol)

  • Glacial acetic acid (2 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a microwave reaction vial, dissolve the 2-aminobenzophenone (1 mmol) and the cyclic ketone (2 mmol) in glacial acetic acid (2 mL).[3]

  • Seal the vial and subject the solution to microwave heating for 5 minutes at 160 °C.[3]

  • After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired quinoline product.[3]

Visualizations

Reaction Pathways: Desired Product vs. Side Product

G reactant 2-Aminoaryl Ketone + Ketone (with α-methylene) catalyst_base Base Catalyst (e.g., KOH) reactant->catalyst_base More Prone catalyst_acid Acid Catalyst (e.g., p-TsOH) reactant->catalyst_acid Less Prone side_product_aldol Aldol Self-Condensation Product (Side Product) reactant->side_product_aldol Self-Condensation intermediate_aldol Aldol Adduct catalyst_base->intermediate_aldol Pathway A catalyst_base->side_product_aldol intermediate_schiff Schiff Base catalyst_acid->intermediate_schiff Pathway B product_quinoline Polysubstituted Quinoline (Desired Product) intermediate_aldol->product_quinoline Cyclization intermediate_schiff->product_quinoline Cyclization

Caption: Competing pathways in the Friedländer synthesis.

Troubleshooting Workflow for Low Quinoline Yield

G start Low Yield of Desired Quinoline check_byproducts Analyze Crude Mixture (TLC, NMR, MS) start->check_byproducts high_mw High MW/Polymeric Byproduct Observed? check_byproducts->high_mw Identify Byproducts isomers Mixture of Regioisomers? high_mw->isomers No solution_aldol Implement Strategies to Minimize Self-Condensation: - Switch to Acid Catalyst - Slow Ketone Addition - Use Milder Conditions high_mw->solution_aldol Yes solution_regio Address Regioselectivity: - Use Directing Group on Ketone - Screen Catalysts/Solvents - Adjust Temperature/Time isomers->solution_regio Yes optimize Optimize General Conditions: - Purity of Starting Materials - Temperature Control - Reaction Time isomers->optimize No end Improved Yield solution_aldol->end solution_regio->end optimize->end

Caption: A troubleshooting workflow for low yields in the Friedländer synthesis.

References

Technical Support Center: Troubleshooting the Heck Reaction of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common byproducts in the Heck reaction of bromoquinolines. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues to help optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Heck reaction of bromoquinolines?

A1: The most frequently encountered byproducts in the Heck reaction of bromoquinolines are the result of hydrodehalogenation (reduction) of the bromoquinoline and isomerization of the alkene product. Polymerization of the alkene can also occur, though it is often less prevalent.

Q2: What is hydrodehalogenation and why does it occur?

A2: Hydrodehalogenation is a side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom, leading to the formation of quinoline as a byproduct.[1] This competing reaction reduces the yield of the desired vinyl-substituted quinoline and complicates purification. The mechanism can involve the oxidative addition of the bromoquinoline to the Pd(0) catalyst, followed by a reaction pathway that results in the formation of a palladium-hydride species which then reductively eliminates to give the dehalogenated product.[1] The presence of a hydrogen source, which can be the solvent (like an alcohol), the base, or even trace water, is crucial for this side reaction to occur.[2]

Q3: What causes isomerization of the alkene product?

A3: Alkene isomerization occurs when the double bond in the product migrates to a different position, leading to a mixture of regioisomers. This side reaction is often reversible and can be promoted by the palladium catalyst. After the desired product is formed, the palladium-hydride species, which can be present in the catalytic cycle, can re-add to the double bond and then be eliminated at a different position, leading to isomerization. The choice of phosphine ligand can significantly influence the extent of alkene isomerization.[3][4][5]

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproducts in the Heck reaction of bromoquinolines requires careful optimization of several reaction parameters. Key strategies include:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Bulky electron-rich phosphine ligands can sometimes suppress hydrodehalogenation. For alkene isomerization, the ligand choice can be tailored to favor the desired isomer.[3][5]

  • Base Selection: The strength and type of base can influence the reaction outcome. Weaker bases are sometimes employed to reduce the rate of hydrodehalogenation.

  • Solvent Choice: Anhydrous, polar aprotic solvents are generally preferred. Protic solvents can act as a hydrogen source for hydrodehalogenation.

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can often reduce the formation of byproducts, as they are often favored at higher temperatures and longer reaction durations.

  • Purity of Reagents: Ensuring the high purity of the bromoquinoline, alkene, solvent, and base is essential to avoid introducing impurities that could act as hydrogen donors or catalyst poisons.

Troubleshooting Guides

Issue 1: Significant Formation of Dehalogenated Bromoquinoline

If you are observing a significant amount of the hydrodehalogenation byproduct (quinoline), consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Rationale
Protic Solvent or Water Impurity Use a thoroughly dried, anhydrous aprotic solvent (e.g., DMF, NMP, dioxane). Ensure all reagents and glassware are dry.Protic solvents and water can act as a hydrogen source for the hydrodehalogenation side reaction.[2]
Base Choice Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃ instead of stronger bases like NaOtBu).Stronger bases can sometimes promote the formation of palladium hydride species that lead to hydrodehalogenation.
Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired Heck coupling over hydrodehalogenation.The ligand influences the electronic and steric properties of the palladium catalyst, affecting the relative rates of the competing reaction pathways.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress carefully.Hydrodehalogenation can be more prevalent at higher temperatures.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Extended reaction times can lead to increased byproduct formation.
Issue 2: Formation of Alkene Isomers

If you are observing a mixture of alkene isomers in your product, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Rationale
Ligand-Induced Isomerization Experiment with different phosphine ligands. Some ligands, like di-tert-butylneopentylphosphine (DTBNpP), are known to promote isomerization, while others, like trineopentylphosphine (TNpP), may suppress it.[3][4][5]The steric and electronic properties of the ligand can control the regioselectivity of the β-hydride elimination and re-addition steps that lead to isomerization.[3][4][5]
Reversible Reaction Adding certain salts (e.g., silver salts) can sometimes facilitate the reductive elimination of the desired product and reduce the chance of re-addition and isomerization.[6]These additives can help to trap the palladium-hydride species and prevent it from participating in isomerization pathways.[6]
Thermodynamic vs. Kinetic Control Analyze the product mixture over time to determine if the undesired isomer is a kinetic or thermodynamic product. Adjusting the reaction time and temperature may favor the desired isomer.Shorter reaction times may favor the kinetically formed product, while longer times at higher temperatures may lead to the thermodynamically more stable isomer.

Experimental Protocols

General Protocol for the Heck Reaction of 3-Bromoquinoline with Styrene

This protocol is a general starting point and may require optimization to minimize byproducts for specific substrates.

Materials:

  • 3-Bromoquinoline

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product and analyze for the presence of byproducts.

Visualizations

Heck_Byproducts cluster_Heck Heck Reaction Pathway cluster_Byproducts Byproduct Formation Pathways Bromoquinoline Bromoquinoline Oxidative_Addition Oxidative Addition Bromoquinoline->Oxidative_Addition Alkene Alkene Migratory_Insertion Migratory Insertion Alkene->Migratory_Insertion Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Isomerization_Pathway Alkene Isomerization Pd_Catalyst->Isomerization_Pathway Base Base Dehalogenation_Pathway Hydrodehalogenation Base->Dehalogenation_Pathway Oxidative_Addition->Migratory_Insertion Oxidative_Addition->Dehalogenation_Pathway Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Heck_Product Desired Heck Product Beta_Hydride_Elimination->Heck_Product Heck_Product->Isomerization_Pathway Dehalogenated_Product Dehalogenated Quinoline Dehalogenation_Pathway->Dehalogenated_Product Isomerized_Product Isomerized Alkene Product Isomerization_Pathway->Isomerized_Product

Caption: Logical relationship between the desired Heck reaction pathway and common byproduct formation pathways.

Troubleshooting_Workflow Start Heck Reaction of Bromoquinoline Analyze_Products Analyze Product Mixture (LC-MS, NMR) Start->Analyze_Products Identify_byproducts Identify_byproducts Analyze_Products->Identify_byproducts Identify_Byproducts Identify Major Byproducts Dehalogenation High Dehalogenation? Identify_Byproducts->Dehalogenation Isomerization Alkene Isomerization? Identify_Byproducts->Isomerization Dehalogenation->Isomerization No Optimize_Dehalogenation Troubleshoot Dehalogenation: - Anhydrous Solvent - Weaker Base - Different Ligand - Lower Temperature Dehalogenation->Optimize_Dehalogenation Yes Optimize_Isomerization Troubleshoot Isomerization: - Screen Ligands - Add Salt Additives - Adjust Time/Temp Isomerization->Optimize_Isomerization Yes Successful_Reaction Optimized Heck Product Isomerization->Successful_Reaction No Optimize_Dehalogenation->Analyze_Products Optimize_Isomerization->Analyze_Products

Caption: A troubleshooting workflow for optimizing the Heck reaction of bromoquinolines.

References

Catalyst selection to improve Suzuki coupling with 6-Bromo-7-methylquinoline.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 6-Bromo-7-methylquinoline.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the nitrogen atom on the quinoline ring could be inhibiting the catalyst. 2. Suboptimal Ligand: Standard ligands like triphenylphosphine (PPh₃) may be ineffective due to the steric hindrance from the 7-methyl group.[1] 3. Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not be suitable for the reaction.1. Use a palladium precatalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald precatalyst.[2][3] 2. Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to promote both oxidative addition and reductive elimination.[4] 3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. A solvent system of 1,4-dioxane/water or THF/water is often effective.[5][6]
Low Yield 1. Protodeboronation: The boronic acid is being consumed by a competing reaction with water or other protic sources.[4] 2. Homocoupling: The boronic acid is coupling with itself, or the aryl halide is undergoing homocoupling. 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.1. Use anhydrous solvents, ensure starting materials are dry, and consider using potassium trifluoroborate salts or MIDA boronates instead of boronic acids.[1] A faster transmetalation step, facilitated by an appropriate ligand, can also outcompete this side reaction. 2. Ensure rigorous degassing of the reaction mixture to remove oxygen. Adding the aryl halide in slight excess can sometimes mitigate homocoupling of the boronic acid.[7] 3. Monitor the reaction progress using TLC or LC-MS and consider increasing the reaction time or temperature if starting material remains.
Formation of Side Products 1. Hydrolysis of Product: If the coupling partner contains sensitive functional groups (e.g., esters), they may be hydrolyzed under basic conditions. 2. Dehalogenation: The bromoquinoline may be reduced to methylquinoline.1. Use a milder base like KF or K₂CO₃. 2. This can be caused by β-hydride elimination if the boronic acid has β-hydrogens. Ensure high-purity starting materials and catalyst.
Difficulty in Purification 1. Residual Palladium: The final product is contaminated with palladium residues. 2. Close Polarity of Product and Starting Material: The product and remaining this compound have similar Rf values on TLC.[5]1. Treat the crude product solution with a palladium scavenger, or perform an aqueous wash with a solution of thiourea or sodium sulfide. 2. Ensure the reaction goes to completion to consume the starting material. If separation is still difficult, consider derivatizing the product to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: Due to the potential for steric hindrance from the 7-methyl group and the presence of the coordinating quinoline nitrogen, a robust catalyst system is recommended. Systems based on bulky, electron-rich biarylphosphine ligands are often highly effective for challenging heteroaryl couplings.[4][8] Consider using a palladium precatalyst, such as XPhos-Pd-G3 or SPhos-Pd-G2, which are designed for high reactivity and stability.[2][3]

Q2: How does the 7-methyl group affect the reactivity of this compound in Suzuki coupling?

A2: The methyl group at the 7-position introduces steric hindrance near the 6-position, which can slow down the oxidative addition step of the catalytic cycle.[9] This steric bulk necessitates the use of bulky phosphine ligands that can promote the formation of a reactive, coordinatively unsaturated palladium species to overcome this hindrance.[10][11]

Q3: What are the optimal reaction conditions (base, solvent, temperature) to start with?

A3: A good starting point for optimization would be:

  • Catalyst: 1-2 mol% of a Buchwald-type precatalyst (e.g., XPhos-Pd-G3).

  • Base: 2-3 equivalents of K₃PO₄ or Cs₂CO₃.

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: 80-100 °C. These conditions should be optimized for each specific coupling partner.[6][12]

Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this?

A4: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids.[4] To minimize it, you can:

  • Use potassium trifluoroborate salts or MIDA boronates, which are more stable.

  • Ensure your solvent and reagents are anhydrous if using a non-aqueous system.

  • Use a catalyst system that promotes rapid transmetalation, such as those with bulky, electron-rich ligands, to ensure the desired coupling outpaces the decomposition of the boronic acid.[13]

Q5: Is it necessary to degas the reaction mixture?

A5: Yes, it is crucial to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[7] Degassing can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[7]

Data Presentation: Catalyst Performance Comparison

The following table summarizes catalyst performance for Suzuki couplings of structurally similar bromo-heterocycles to provide a baseline for catalyst selection.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8012Moderate5
PdCl₂(dppf)dppfK₂CO₃DME802-12Good to High3-5
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10016High2
XPhos-Pd-G3XPhosK₃PO₄THF/H₂ORT - 601-4Very High1-2
SPhos-Pd-G2SPhosK₃PO₄Dioxane/H₂O8018High2

Note: Yields are representative and highly dependent on the specific boronic acid coupling partner.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

ExperimentalWorkflow reagents 1. Reagent Preparation - this compound - Boronic Acid - Pd Catalyst & Base setup 2. Reaction Setup - Combine solids in Schlenk flask reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent 4. Solvent Addition - Add degassed solvent inert->solvent reaction 5. Reaction - Heat and stir solvent->reaction monitoring 6. Monitoring - TLC / LC-MS reaction->monitoring workup 7. Workup - Quench, extract, and dry monitoring->workup Reaction Complete purification 8. Purification - Column Chromatography workup->purification product Final Product purification->product CatalystSelection start Start: Low Yield or No Reaction? catalyst_check Is the catalyst system optimized for a hindered heteroaryl bromide? start->catalyst_check Yes ligand_check Using bulky, electron-rich ligand (e.g., XPhos, SPhos)? catalyst_check->ligand_check No precatalyst_check Using a precatalyst for efficient Pd(0) generation? ligand_check->precatalyst_check Yes solution_ligand Action: Switch to a Buchwald-type ligand (XPhos, SPhos, etc.). ligand_check->solution_ligand No solution_precatalyst Action: Use a G2, G3, or G4 Buchwald precatalyst. precatalyst_check->solution_precatalyst No success Success: Improved Yield precatalyst_check->success Yes solution_ligand->success solution_precatalyst->success

References

Managing exothermic reactions in the Skraup synthesis of quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Skraup Synthesis of Quinolines

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for managing the highly exothermic Skraup synthesis of quinolines.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is proceeding too violently or is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety concern due to the rapid release of heat and potential for pressure buildup.[1]

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool the mixture.[1]

  • Be prepared for a sudden increase in pressure; ensure appropriate and adequate venting is in place.[1]

  • Always work with a blast shield in front of the reaction setup for personal protection.[1]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial and common method for moderating the reaction's exothermicity.[1][2][3] It is thought to act as an oxygen carrier, which slows and controls the oxidation step.[1][3][4] Other moderators like boric acid or acetic acid can also be employed.[4][5][6]

  • Controlled Reagent Addition: The order of reagent addition is critical for safety.[4] Concentrated sulfuric acid should be added slowly and carefully, with cooling, to the mixture of the aniline, glycerol, and ferrous sulfate.[1][2] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[4]

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction.[1][2] Once boiling begins, the external heat source should be removed.[1] The reaction's own exotherm should be sufficient to sustain boiling for a period (often 30-60 minutes).[1][4] Heat should only be reapplied after this initial vigorous phase has subsided.[1]

Question: My reaction began violently as soon as I added the sulfuric acid. What did I do wrong?

Answer: This scenario most likely indicates an incorrect order of reagent addition.[4] If concentrated sulfuric acid is added before the ferrous sulfate moderator is present and well-dispersed in the aniline and glycerol mixture, the reaction can initiate uncontrollably.[4]

Issue 2: The reaction did not become self-sustaining after initial heating.

Question: After I started heating the mixture, it never reached a point of self-sustaining boiling. What could be the cause?

Answer: Several factors could prevent the reaction from sustaining its own exotherm:

  • Insufficient Initial Heating: The reaction may not have reached its activation temperature.[4]

  • Scale of the Reaction: Smaller-scale reactions have a higher surface-area-to-volume ratio, which allows for faster heat dissipation.[4] This may prevent the internal temperature from reaching the point of a self-sustaining exotherm, requiring continuous external heating.[4]

  • Substituent Effects: The nature of the substituent on the aniline ring can impact reactivity. Strong electron-withdrawing groups can deactivate the ring, potentially requiring more forceful conditions to initiate and sustain the reaction.[1][7]

Issue 3: Significant tar formation is observed.

Question: My final reaction mixture is a thick, unmanageable tar, making product isolation difficult. How can I prevent this?

Answer: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization.[2][3]

  • Use a Moderator: Ferrous sulfate not only controls the exotherm but also helps to reduce charring and tar formation.[2][3]

  • Optimize Temperature: Avoid excessively high temperatures by controlling the initial heating and allowing the exotherm to subside before applying further heat for reflux.[2]

  • Purification: While prevention is key, the primary method for separating the quinoline product from the tar is steam distillation after making the crude mixture alkaline.[1][2]

Below is a troubleshooting workflow for managing common issues in the Skraup synthesis.

G Troubleshooting Workflow for Skraup Synthesis start Start Skraup Synthesis check_violence Is the reaction proceeding too violently? start->check_violence action_cool Immediate Action: Immerse in ice-water bath. Ensure proper venting. check_violence->action_cool Yes continue_monitor Continue monitoring temperature and reflux. check_violence->continue_monitor No prevention Future Prevention: 1. Add FeSO4 moderator. 2. Slow H2SO4 addition with cooling. 3. Gradual initial heating. action_cool->prevention check_sustain Did the reaction sustain boiling after initial heat removal? continue_monitor->check_sustain reapply_heat Reapply external heat for prolonged reflux (e.g., 3 hours). check_sustain->reapply_heat Yes troubleshoot_sustain Troubleshoot: - Check for sufficient initial heat. - Note that small scale reactions  may require continuous heating. check_sustain->troubleshoot_sustain No check_tar Is there excessive tar formation? reapply_heat->check_tar troubleshoot_sustain->reapply_heat workup Proceed to workup (e.g., Steam Distillation). check_tar->workup No mitigate_tar To Minimize Tar: - Ensure moderator (FeSO4) was used. - Avoid excessive temperatures. check_tar->mitigate_tar Yes mitigate_tar->workup

Caption: A flowchart for troubleshooting common issues in the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the Skraup synthesis being so exothermic? A1: The Skraup synthesis involves a series of highly exothermic steps.[4] The initial dehydration of glycerol to acrolein by concentrated sulfuric acid, the subsequent Michael addition of the aniline, and the final cyclization and oxidation steps all release significant amounts of heat.[4][8]

Q2: What is the specific role of ferrous sulfate (FeSO₄) as a moderator? A2: Ferrous sulfate is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[3][4] By moderating the oxidation, the overall reaction rate is slowed, preventing a sudden and violent release of energy and allowing for safer execution, especially on a larger scale.[4]

Q3: Can I use other oxidizing agents besides nitrobenzene? A3: Yes. While nitrobenzene is common, arsenic acid is also frequently cited and is known to result in a less violent reaction.[1][9] However, due to its toxicity, alternatives are often sought. Other oxidizing agents that have been used include ferric salts and even air.[10][11] Iodine has also been used in catalytic amounts.[1][12]

Q4: Can I use a substituted aniline in the Skraup synthesis? A4: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[1] However, the electronic nature of the substituents can significantly impact reactivity and yield.[1] Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups (like a nitro group) can deactivate the aniline, making it less nucleophilic and potentially leading to very low yields under standard conditions.[1][7]

Q5: Are there "greener" or safer alternatives to the classical Skraup synthesis? A5: Yes, modifications have been developed to make the synthesis more environmentally friendly and safer.[1] These include microwave-assisted synthesis to reduce reaction times, the use of ionic liquids as solvents and catalysts, and the development of solvent-free conditions.[1][13] Research into replacing hazardous oxidizing agents like arsenic acid with milder alternatives is also an active area.[1][4]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative parameters for a controlled Skraup synthesis.

Table 1: Recommended Molar Ratios and Reagents

ComponentRoleNotesReference
AnilineReactantProvides the benzene ring and nitrogen atom.[1]
GlycerolReactantDehydrates to form acrolein, the 3-carbon unit.[1]
Sulfuric AcidCatalyst/Dehydrating AgentMolar quantity can be 2 to 8 moles per mole of aniline.[10]
NitrobenzeneOxidizing AgentOften also serves as the solvent.[9]
Ferrous Sulfate (FeSO₄·7H₂O)ModeratorCrucial for controlling the exotherm.[1][3]
Boric Acid / Acetic AcidAlternative ModeratorsCan also be used to make the reaction less violent.[5][6]

Table 2: Recommended Temperature and Time Parameters

StepParameterTemperature RangeDurationNotesReference
Acid AdditionControlled AdditionKeep coolSlowThe addition of H₂SO₄ is exothermic; cooling may be needed.[1]
Initial HeatingOnset of ReactionHeat gently until boiling beginsVariableRemove external heat once the reaction is self-sustaining.[1][4]
Exothermic PhaseSelf-Sustaining RefluxMaintained by exotherm30-60 minutesThe mixture should boil vigorously without external heating.[1][4]
CompletionRefluxGentle Reflux~3 hoursRe-apply heat after the initial exotherm subsides.[1]
Procedure with Arsenic OxideWater Removal105 - 110 °C2-3 hoursCareful temperature control is critical to prevent decomposition.[14]
Procedure with Arsenic OxideH₂SO₄ Addition117 - 119 °C2.5-3.5 hoursStrict temperature control is essential for success.[14]

Experimental Protocol: Controlled Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[1][4]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Diethyl Ether or Dichloromethane (for extraction)

Procedure:

  • Apparatus Setup: In a large round-bottom flask (the size should be significantly larger than the reaction volume to accommodate vigorous boiling), place a magnetic stirrer or set up for mechanical stirring. Fit the flask with a large-bore reflux condenser.[4]

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Aniline b. Ferrous Sulfate Heptahydrate c. Glycerol[1]

  • Mixing: Begin stirring the mixture to ensure the components are well-mixed.

  • Acid Addition: Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.[1] This addition is exothermic, and the flask may need to be cooled in an ice-water bath to control the temperature.[1]

  • Initiation of Reaction: Gently heat the mixture using a heating mantle.[1]

  • Exothermic Phase Management: Once the reaction begins to boil vigorously, immediately remove the external heat source.[1] The heat generated by the reaction itself should sustain the reflux for 30-60 minutes.[1][4] If the reaction becomes too violent, external cooling can be applied to the flask (e.g., an ice bath).[4]

  • Completion of Reaction: After the initial vigorous, self-sustaining reaction has subsided, reapply external heat and maintain a gentle reflux for an additional 3 hours to drive the reaction to completion.[1]

  • Work-up: Allow the reaction mixture to cool completely. Carefully dilute the mixture with water and make it strongly alkaline with a sodium hydroxide solution. The quinoline product is then typically isolated from the tarry residue by steam distillation.[1]

The following diagram illustrates the general experimental workflow.

G Experimental Workflow for Controlled Skraup Synthesis A 1. Setup Apparatus (Large RBF, Reflux Condenser) B 2. Charge Reagents (Aniline, FeSO4, Glycerol) A->B C 3. Slow Addition of H2SO4 (with cooling) B->C D 4. Gentle Initial Heating C->D E 5. Exothermic Phase (Remove external heat, monitor) D->E F 6. Completion (Re-apply heat for reflux, ~3 hrs) E->F G 7. Workup (Cool, Neutralize, Steam Distill) F->G

Caption: A summary of the key steps in a controlled Skraup synthesis experiment.

This diagram illustrates the simplified chemical transformations in the Skraup synthesis.

G Simplified Skraup Reaction Pathway glycerol Glycerol acrolein Acrolein (α,β-unsaturated aldehyde) glycerol->acrolein -2H₂O h2so4 Conc. H2SO4 (Heat) michael_adduct Michael Adduct (β-anilinopropionaldehyde) acrolein->michael_adduct aniline Aniline aniline->michael_adduct 1,4-Addition dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Quinoline dihydroquinoline->quinoline Oxidation oxidant Oxidizing Agent (e.g., Nitrobenzene) h2so4->acrolein h2so4->dihydroquinoline oxidant->quinoline

Caption: Key chemical steps in the Skraup synthesis from reactants to product.

References

Technical Support Center: Overcoming Challenges in the Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.

Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions in a question-and-answer format.

General Issues

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the common causes?

A1: Low yields in quinoline synthesis can arise from several factors common to various named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tar-like byproducts.[1] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1][2]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents can be beneficial.

Method-Specific Troubleshooting
Friedländer Synthesis

Q2: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. How can I control the formation of the desired isomer?

A2: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[3][4][5] To favor a specific regioisomer, consider the following strategies:

  • Catalyst Selection: The use of specific catalysts can influence the reaction pathway. For example, chiral phosphoric acid has been used to achieve diastereoselective Friedländer reactions.[3]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can control the direction of cyclization.[3]

  • Reaction Conditions: The use of ionic liquids as solvents has been shown to improve regioselectivity in some cases.[3]

Q3: My Friedländer reaction is sluggish and requires harsh conditions. Are there milder alternatives?

A3: Traditional Friedländer synthesis often requires high temperatures and strong acids or bases.[3][6] Modern advancements have led to milder and more efficient protocols:

  • Catalyst Innovation: A variety of catalysts, including Lewis acids (e.g., ZrCl₄, Y(OTf)₃), solid-supported reagents, and nanocatalysts, can facilitate the reaction under milder conditions.[7][8][9]

  • Alternative Energy Sources: Microwave irradiation can significantly reduce reaction times and improve yields.[10][11]

  • Green Chemistry Approaches: Solvent-free conditions or the use of water as a solvent have been successfully employed, offering more environmentally friendly options.[3][12] A one-pot method using iron powder for the in-situ reduction of o-nitroarylcarbaldehydes followed by condensation has also been developed.[13]

Skraup and Doebner-von Miller Syntheses

Q4: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I moderate the reaction?

A4: The Skraup synthesis is notoriously vigorous and exothermic.[14][15] To manage the reaction and minimize tar formation, the following measures are recommended:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[1][14] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[1][16]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is essential.[14]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[14]

  • Purification: The crude product is often a dark, tarry substance.[14] Purification is commonly achieved by steam distillation to separate the volatile quinoline from the non-volatile tar.[1][14]

Q5: I am experiencing significant tar and polymer formation in my Doebner-von Miller reaction. How can I minimize these side reactions?

A5: Tar formation is a prevalent issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[17][18][19] To mitigate this:

  • Biphasic Solvent System: Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[17]

  • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control the exothermic nature of the reaction and minimizes polymerization.[18]

  • Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[17] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[17][20]

Q6: The regioselectivity of my Doebner-von Miller reaction is poor. How can I influence the substitution pattern?

A6: The standard Doebner-von Miller reaction typically yields 2-substituted quinolines.[19][21] Achieving different regioselectivity can be challenging but is possible through substrate modification. For instance, the use of γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can favor the formation of 4-substituted quinolines.[19][21]

Combes Synthesis

Q7: My Combes synthesis is giving low yields. What factors should I investigate?

A7: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[22][23][24] Low yields can be attributed to several factors:

  • Catalyst Choice: While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol, forming a polyphosphoric ester (PPE), can be a more effective dehydrating agent.[22]

  • Substituent Effects: The electronic nature of the substituents on the aniline can impact the reaction. Electron-withdrawing groups on the aniline can hinder the cyclization step.[2]

  • Steric Hindrance: Steric bulk on the β-diketone can influence the regioselectivity and overall reaction rate.[22]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of modern quinoline synthesis methods over classical approaches?

A1: Modern synthetic methods for quinolines often offer several advantages over classical reactions like the Skraup or Doebner-von Miller syntheses. These benefits include milder reaction conditions, greater tolerance for a wider range of functional groups, improved yields and regioselectivity, and the use of more environmentally benign reagents and solvents.[10][11][25]

Q2: Can computational methods aid in overcoming challenges in quinoline synthesis?

A2: Yes, computational chemistry can be a valuable tool. For example, density functional theory (DFT) calculations can help to elucidate reaction mechanisms and predict the regioselectivity of a reaction, guiding the choice of substrates and catalysts to achieve the desired outcome.

Q3: Are there any "green" approaches to quinoline synthesis?

A3: Green chemistry principles are increasingly being applied to quinoline synthesis. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, the use of recyclable catalysts, and multi-component reactions that improve atom economy.[10][12]

Q4: How do I choose the most appropriate synthetic method for my target polysubstituted quinoline?

A4: The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability and stability of the starting materials, and the scale of the synthesis. For simple, robust quinolines, classical methods may be suitable. For complex molecules with sensitive functional groups, modern catalytic methods are often preferable.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield[1]
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1KOHEthanolReflux675
2p-TsOHTolueneReflux882
3ZrCl₄Ethanol/Water60492
4Y(OTf)₃AcetonitrileRoom Temp295
5NoneWater70397

Experimental Protocols

Classical Method: Moderated Skraup Synthesis of Quinoline[1][9]

Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions must be taken.

  • In a fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • To the flask, add the aniline derivative, anhydrous glycerol, and a moderating agent such as ferrous sulfate (FeSO₄).

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow it to proceed. If the reaction becomes too vigorous, cool the flask.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

  • After cooling, carefully pour the viscous reaction mixture into a large volume of cold water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[1]

  • The distillate is then extracted with an organic solvent (e.g., toluene), dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Modern Method: Y(OTf)₃-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines[9]

This method offers a mild and efficient one-step synthesis at room temperature.[9]

  • To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).

  • Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.

Visualizations

troubleshooting_workflow start Low Yield in Quinoline Synthesis catalyst Check Catalyst start->catalyst Potential Cause temperature Optimize Temperature start->temperature Potential Cause substrate Assess Substrate Reactivity start->substrate Potential Cause water Control Water Content start->water Potential Cause solution1 Screen Alternative Catalysts (e.g., Lewis Acids, Solid-Supported) catalyst->solution1 Solution solution2 Systematic Temperature Variation temperature->solution2 Solution solution3 Modify Substrate or Choose Milder Method substrate->solution3 Solution solution4 Use Anhydrous Reagents/Solvents water->solution4 Solution

Caption: A general troubleshooting workflow for addressing low yields.

friedlander_synthesis_challenges start Friedländer Synthesis challenge1 Poor Regioselectivity (Unsymmetrical Ketones) start->challenge1 challenge2 Harsh Reaction Conditions (High Temp, Strong Acid/Base) start->challenge2 solution1a Catalyst Selection (e.g., Chiral Phosphoric Acid) challenge1->solution1a Solution solution1b Substrate Modification (e.g., Directing Groups) challenge1->solution1b Solution solution1c Use of Ionic Liquids challenge1->solution1c Solution solution2a Modern Catalysts (e.g., ZrCl4, Y(OTf)3) challenge2->solution2a Solution solution2b Microwave Irradiation challenge2->solution2b Solution solution2c Green Solvents (Water) or Solvent-Free challenge2->solution2c Solution

Caption: Challenges and solutions in Friedländer quinoline synthesis.

skraup_doebner_comparison title Comparison of Skraup and Doebner-von Miller Challenges skraup Skraup Synthesis Challenge: Highly Exothermic, Tar Formation Solutions: Moderator (FeSO₄), Controlled Addition, Efficient Stirring dvm Doebner-von Miller Synthesis Challenge: Tar/Polymer Formation Solutions: Biphasic System, Slow Addition, Optimized Acid Catalyst

Caption: Key challenges and solutions for Skraup and Doebner-von Miller syntheses.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: How can I determine the ratio of regioisomers in my crude product mixture?

A3: The ratio of regioisomers can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction product before purification.[1] These techniques allow for the quantification of each isomer and are essential for optimizing reaction conditions to favor the desired product.

Troubleshooting Guides

Friedländer Synthesis: Poor Regioselectivity with Unsymmetrical Ketones

Symptom: My reaction is producing a mixture of 2,3-disubstituted and 2-monosubstituted quinolines, and I am unable to isolate the desired isomer in good yield.

Possible Causes & Solutions:

  • Cause 1: Inappropriate Catalyst. The catalyst plays a crucial role in directing the initial aldol condensation.

    • Solution: Employ a highly regioselective catalyst. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to favor the formation of 2-substituted quinolines.[2] Lewis acids can also be effective in controlling regioselectivity.[3]

  • Cause 2: Reaction Conditions Favoring Both Pathways. Temperature and addition rate can influence the reaction pathway.

    • Solution: Optimize the reaction temperature and the rate of addition of the unsymmetrical ketone. Slow addition of the methyl ketone substrate to the reaction mixture at an elevated temperature can significantly improve regioselectivity.

  • Cause 3: Substrate-Specific Issues. The electronic and steric properties of your specific substrates may inherently favor a mixture of products.

    • Solution: Introduce a phosphoryl group on the α-carbon of the ketone, which can effectively control the regioselectivity.[3]

Combes Synthesis: Formation of the Undesired Regioisomer

Symptom: The major product of my Combes synthesis using an unsymmetrical β-diketone is the undesired regioisomer.

Possible Causes & Solutions:

  • Cause 1: Unfavorable Electronic Effects. The electronic nature of the substituents on the aniline can dictate the position of cyclization.

    • Solution: Modify the substituents on the aniline. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer when using trifluoromethyl-β-diketones.[4][5]

  • Cause 2: Steric Hindrance. The steric bulk of the substituents on the β-diketone can influence the regiochemical outcome.

    • Solution: Increase the steric bulk on one of the carbonyl groups of the β-diketone. This can direct the initial nucleophilic attack of the aniline, thereby favoring the formation of a single regioisomer.[5]

  • Cause 3: Ineffective Catalyst System. The choice of acid catalyst can impact the product ratio.

    • Solution: Experiment with different acid catalysts. For instance, using polyphosphoric acid (PPA) may provide different selectivity compared to sulfuric acid.[5]

Doebner-von Miller Reaction: Reversal of Expected Regioselectivity

Symptom: My Doebner-von Miller reaction is yielding the 4-substituted quinoline instead of the expected 2-substituted product.

Possible Causes & Solutions:

  • Cause 1: Reaction Pathway Dominated by 1,2-Addition. The standard Doebner-von Miller reaction proceeds via a 1,4-conjugate addition. However, under certain conditions, a 1,2-addition pathway can be favored.

    • Solution: This "reversal of regioselectivity" is often observed when using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[6][7][8] If the 2-substituted product is desired, avoid this specific combination of reagents. Conversely, this can be exploited to synthesize 4-substituted quinolines.

  • Cause 2: Low Yield of Desired Product. Low yields can be a result of polymerization of the carbonyl compound or harsh reaction conditions.

    • Solution: To minimize polymerization, consider using a biphasic reaction medium or adding the α,β-unsaturated carbonyl compound slowly.[6] Optimize the reaction temperature and acid concentration to avoid degradation of starting materials and products.[6]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Regioselectivity in the Friedländer Synthesis

2-Aminoaryl KetoneUnsymmetrical KetoneCatalystSolventTemperature (°C)Regioisomeric Ratio (A:B)Yield (%)
2-Aminobenzophenone2-PentanonePyrrolidineToluene11095:585
2-Aminobenzophenone2-PentanoneTABOToluene110>98:292
2-Amino-5-chlorobenzophenonePhenylacetonep-TsOHEthanol8060:4078
2-Amino-5-nitrobenzophenoneAcetoneKOHEthanol80-95

Table 2: Influence of Aniline Substituents on Regioselectivity in the Combes Synthesis

Aniline Substituentβ-DiketoneCatalystRegioisomeric Ratio (2-CF₃ : 4-CF₃)Yield (%)
4-OCH₃1,1,1-Trifluoro-2,4-pentanedionePPA>95:588
4-Cl1,1,1-Trifluoro-2,4-pentanedionePPA15:8575
4-F1,1,1-Trifluoro-2,4-pentanedionePPA20:8072
3-NO₂1,1,1-Trifluoro-2,4-pentanedionePPA10:9065

Table 3: Catalyst Performance in the Doebner-von Miller Reaction for 4-Substituted Quinolines

AnilineCarbonyl CompoundCatalystSolventTemperature (°C)Yield of 4-substituted product (%)
Anilineγ-Phenyl-β,γ-unsaturated α-ketoesterHf(OTf)₄Dichloromethane2544
Anilineγ-Phenyl-β,γ-unsaturated α-ketoesterTFADichloromethane4075
4-Methoxyanilineγ-Phenyl-β,γ-unsaturated α-ketoesterTFADichloromethane4082
4-Chloroanilineγ-Phenyl-β,γ-unsaturated α-ketoesterTFADichloromethane4068

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Friedländer Annulation [1]

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the catalyst (0.1 mmol).

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.

  • Purify the products by column chromatography on silica gel.

Protocol 2: Regioselective Combes Synthesis of Trifluoromethyl-Substituted Quinolines

  • In a round-bottom flask, combine the substituted aniline (1.0 equiv) and the trifluoromethyl-β-diketone (1.1 equiv).

  • Add polyphosphoric acid (PPA) as both the catalyst and solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonia solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Analyze the crude product to determine the regioisomeric ratio and purify by column chromatography or recrystallization.

Protocol 3: Doebner-von Miller Reaction for the Synthesis of 4-Aryl-2-carboxyquinolines [6]

  • In a suitable flask, dissolve the aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.0 equiv) in trifluoroacetic acid (TFA).

  • Stir the mixture at reflux for 8–18 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the TFA by distillation.

  • Dissolve the residue in dichloromethane (CH₂Cl₂).

  • Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Friedlander_Troubleshooting start Start: Friedländer Synthesis with Unsymmetrical Ketone problem Problem: Mixture of Regioisomers start->problem cause1 Cause: Inappropriate Catalyst problem->cause1 cause2 Cause: Unoptimized Reaction Conditions problem->cause2 solution1 Solution: Use Regioselective Catalyst (e.g., TABO, Lewis Acids) cause1->solution1 solution2 Solution: Optimize Temperature & Slow Addition of Ketone cause2->solution2 outcome Desired Outcome: High Regioselectivity solution1->outcome solution2->outcome

Caption: Troubleshooting workflow for poor regioselectivity in the Friedländer synthesis.

Combes_Regioselectivity_Logic start Combes Synthesis with Unsymmetrical β-Diketone aniline Aniline Substituent start->aniline diketone β-Diketone Substituent start->diketone edg Electron-Donating Group (e.g., -OCH3) aniline->edg ewg Electron-Withdrawing Group (e.g., -Cl, -F) aniline->ewg bulky Bulky Group diketone->bulky less_bulky Less Bulky Group diketone->less_bulky product_a Favors Regioisomer A (e.g., 2-CF3) edg->product_a product_b Favors Regioisomer B (e.g., 4-CF3) ewg->product_b bulky->product_a steric hindrance

Caption: Factors influencing regioselectivity in the Combes synthesis.

Doebner_von_Miller_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products aniline Aniline path1 1,4-Conjugate Addition (Standard Conditions) aniline->path1 path2 1,2-Addition (e.g., with γ-aryl-β,γ-unsaturated α-ketoesters in TFA) aniline->path2 carbonyl α,β-Unsaturated Carbonyl Compound carbonyl->path1 carbonyl->path2 product1 2-Substituted Quinoline path1->product1 product2 4-Substituted Quinoline path2->product2

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 6-Bromo vs. 8-Bromo Quinoline Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry. Bromoquinolines are pivotal precursors for molecular diversification, primarily through widely-used cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of 6-bromo and 8-bromo quinoline derivatives, supported by experimental data, to inform synthetic strategy and decision-making.

The relative reactivity of the 6- and 8-positions on the quinoline ring is a nuanced subject, heavily influenced by the interplay of electronic and steric factors. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, a clear picture of their respective reactivities can be constructed by analyzing data from various key transformations. Generally, the 8-position is subject to steric hindrance and electronic effects from the adjacent nitrogen atom, which can be either beneficial or detrimental depending on the reaction type. In contrast, the 6-position is less sterically encumbered and electronically more akin to a standard brominated aromatic ring.[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental tools for the derivatization of bromoquinolines. The ease of the initial oxidative addition of the palladium catalyst to the carbon-bromine bond is a key determinant of reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of bromoquinolines in this reaction is influenced by both the position of the bromine atom and the electronic nature of the quinoline ring. The C6-Br bond is generally more accessible and, therefore, often more reactive in cross-coupling reactions due to reduced steric hindrance compared to the C8-position.[2] This differential reactivity can be exploited for regioselective synthesis.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromoquinoline Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O9012~75-85
8-Bromoquinoline Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O90-~75

Note: The data is compiled from various sources and represents typical reaction conditions and yields. Direct comparison under identical conditions is limited in the literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For 6-bromoquinoline derivatives, this reaction proceeds efficiently with a variety of amines.[3][4] The choice of a bulky, electron-rich phosphine ligand is often crucial for high reaction efficiency.[4][5] Selective amination of the C6-Br bond in the presence of a C2-Cl has been demonstrated, highlighting the greater reactivity of the aryl bromide.[6][7]

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
6-Bromo-4-(trifluoromethyl)quinoline MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene-60-88[8]
8-Bromoquinoline Various amines----Data not readily available

Note: While specific data for 8-bromoquinoline is sparse, the general principles of Buchwald-Hartwig amination suggest it would be a viable, albeit potentially slower, substrate compared to the 6-bromo isomer due to steric hindrance.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a combination of palladium and copper complexes.[9][10]

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
6-Bromoisoquinoline-1-carbonitrile PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT - 80High (hypothetical)[9]
8-Bromoguanosine PhenylacetylenePdCl₂(PPh₃)₂ / CuIAmberlite IRA-67--Good[6]

Note: Data for 6- and 8-bromoquinoline was not directly available. The table shows data for analogous systems to illustrate the reaction's applicability. The reaction conditions are generally mild.

Nucleophilic Aromatic Substitution (SNAr)

In their unactivated state, both 6-bromo and 8-bromoquinoline are generally unreactive towards nucleophilic aromatic substitution.[1] However, the introduction of a strong electron-withdrawing group, such as a nitro group, dramatically increases reactivity. For instance, 6-bromo-5-nitroquinoline readily undergoes SNAr with amines in high yields.[11][12] This highlights that the inherent reactivity of the C-Br bond is low and requires activation for this type of transformation.

SubstrateNucleophileConditionsYield (%)
6-Bromo-5-nitroquinoline MorpholineTriethylamine, Microwave (150W, 90-120°C)98[11]
6-Bromo-5-nitroquinoline PiperazineTriethylamine, Microwave (150W, 90-120°C)87[11]

Note: It is reasonable to assume that an appropriately positioned nitro group would similarly activate the 8-bromo position for SNAr.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines[2]

To a reaction vessel, add the bromoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times. A degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or toluene and water (e.g., 4:1 v/v), is added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives[3]

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube. Add the bromoquinoline derivative (1.0 equiv) and the desired amine (1.2 equiv). Add anhydrous, degassed toluene via syringe. Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling of Bromoquinolines[9]

To a dry Schlenk flask under an inert atmosphere, add the bromoquinoline (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv). Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Add an amine base (e.g., TEA or DIPEA, 2-3 equiv). Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture. Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate. The crude product is then purified by column chromatography on silica gel.

General Procedure for Microwave-Assisted SNAr of Nitro-activated Bromoquinolines[11]

A mixture of the nitro-bromoquinoline (1.0 equiv), the amine (3.0 equiv), and triethylamine (1.0 equiv) is heated in an open reaction vessel in a microwave reactor. Microwave irradiation of 150 W is used, and the temperature is ramped from room temperature to 90-120 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualization of a Key Application: Kinase Inhibition

Quinoline derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[1][2][11][13][14] These inhibitors can block signaling pathways that drive tumor growth and proliferation. The bromoquinoline precursors are essential for synthesizing these complex molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription QuinolineInhibitor Quinoline-based Kinase Inhibitor (from Bromoquinoline) QuinolineInhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a quinoline-based drug.

G start Bromoquinoline (6- or 8-) pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar diversification Further Diversification pd_coupling->diversification snar->diversification final_compound Bioactive Quinoline Derivative diversification->final_compound

Caption: General synthetic workflow from bromoquinolines to bioactive derivatives.

Conclusion

References

Reactivity in Suzuki Coupling: A Comparative Analysis of 6-Bromo-7-methylquinoline and 6-Iodo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and predictability of cross-coupling reactions are paramount in the synthesis of complex molecules. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. A critical factor influencing the outcome of this reaction is the nature of the halide in the aryl halide coupling partner. This guide provides an objective comparison of 6-bromo-7-methylquinoline and 6-iodo-7-methylquinoline in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.

The generally accepted reactivity trend for aryl halides in palladium-catalyzed Suzuki couplings follows the order of bond dissociation energies: I > Br > Cl. This fundamental principle predicts that the carbon-iodine bond in 6-iodo-7-methylquinoline is more susceptible to oxidative addition to the palladium catalyst than the carbon-bromine bond in this compound. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for the iodo-substituted quinoline.

Performance Comparison

FeatureThis compound6-Iodo-7-methylquinoline
Relative Reactivity GoodExcellent
Typical Reaction Temperature 80-110 °CRoom Temperature to 80 °C
Typical Reaction Time 4-24 hours2-12 hours
Catalyst Loading Typically 1-5 mol%Can often be effective at lower loadings (0.5-2 mol%)
Reported Yields (with Phenylboronic Acid) Good to Excellent (e.g., ~85-95% for analogous substrates)Excellent (e.g., >90% for analogous substrates)

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound and a projected protocol for 6-iodo-7-methylquinoline, based on standard procedures for aryl halides with differing reactivities.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from general procedures for the Suzuki coupling of bromoquinolines.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Projected Suzuki Coupling of 6-Iodo-7-methylquinoline

This projected protocol is based on general procedures for the Suzuki coupling of more reactive aryl iodides.

Materials:

  • 6-Iodo-7-methylquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • SPhos (0.02 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine 6-iodo-7-methylquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Visualizing the Suzuki Coupling Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 Base diaryl_pd R1-Pd(II)Ln-R2 transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 R1-R2 Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A Comparative Analysis of 6-Bromo-7-methylquinoline and Other Halogenated Quinolines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with halogenated derivatives consistently demonstrating potent biological activities. This guide provides an objective comparison of 6-Bromo-7-methylquinoline with other halogenated quinolines, focusing on their physicochemical properties, reactivity, and performance in anticancer and antimicrobial assays. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their drug discovery and development programs.

Physicochemical Properties: A Comparative Overview

The nature and position of the halogen atom on the quinoline ring significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While direct comparative data for this compound and its exact 6-chloro and 6-iodo analogs is limited, we can infer trends from related compounds.[1]

Table 1: Comparison of Physicochemical Properties of Halogenated Quinolines

PropertyThis compound6-Chloroquinoline (Representative)6-Iodoquinoline (Representative)8-Bromoquinoline (Isomer)Key Inferences for 6-Halo-7-methylquinolines
Molecular Formula C₁₀H₈BrNC₉H₆ClN[2]C₉H₆IN[3]C₉H₆BrN[4]-
Molecular Weight 222.08 g/mol [5]163.60 g/mol 255.05 g/mol [3]208.05 g/mol [6]Iodo > Bromo > Chloro
Boiling Point 312.7±22.0°C[3]126-127 °C/10 mmHg[7]Not Available112-113 °C/0.5 mmHg[6]Expected to increase with halogen size
LogP (Predicted) Not Available2.7[6]2.9[3]2.5[8]Lipophilicity trend: I > Br > Cl[1]
pKa (Predicted) Not Available4.18±0.10[7]Not AvailableNot AvailableHalogen electron-withdrawing nature affects basicity

Note: Data for 6-Chloroquinoline and 6-Iodoquinoline are for the parent compounds without the 7-methyl group, and 8-Bromoquinoline is an isomer. These are used to illustrate general trends.

The predicted trend in lipophilicity (I > Br > Cl) suggests that 6-Iodo-7-methylquinoline would have the highest membrane permeability, potentially leading to enhanced cellular uptake but also a higher risk of non-specific binding and toxicity.[1] The larger atomic radius of iodine may also facilitate stronger van der Waals interactions with biological targets.[1]

Reactivity and Synthesis

Halogenated quinolines are versatile intermediates in organic synthesis, primarily due to their susceptibility to palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[3] The carbon-halogen bond strength (C-Cl > C-Br > C-I) dictates their reactivity, with the iodo-substituted quinolines being the most reactive in these transformations.

The synthesis of 6-halo-7-methylquinolines can be achieved through various established methods, often involving a Skraup or Doebner-von Miller reaction with the appropriately substituted aniline. For instance, the synthesis of 6-chloroquinoline can be performed from 4-chloroaniline.[9]

Biological Activity: A Comparative Perspective

Halogenated quinolines are well-documented for their broad-spectrum biological activities, particularly as anticancer and antimicrobial agents.[2] The nature of the halogen substituent plays a crucial role in modulating the potency and mechanism of action.

Anticancer Activity

Table 2: Comparative Anticancer Activity of Various Halogenated Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (related structure)L1210 (Leukemia)Not specified, but showed significant dose-dependent inhibition[12][13]
7-Chloroquinolinehydrazone derivativesSR (Leukemia)As low as 0.12[14]
6-Methoxyquinoline copper complex (related structure)A549 (Lung)57.9
Novel Quinoline Derivatives (general)MCF-7 (Breast)3.02 ± 0.63[15]

Note: The compounds listed are structurally related to this compound and are presented to indicate the potential anticancer activity of this class of compounds.

The data suggests that halogenated quinolines can exhibit potent anticancer activity, with IC50 values often in the micromolar to sub-micromolar range. The mechanism of action for many anticancer quinolines involves the inhibition of tubulin polymerization or the inhibition of protein kinases.[6][15]

Antimicrobial Activity

Quinolones, a class of antibiotics with a quinoline scaffold, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][16] Halogenation is a common strategy to enhance the antimicrobial potency of quinoline derivatives.[17]

Table 3: Comparative Antimicrobial Activity of Halogenated Quinolines

CompoundMicrobial StrainMIC (µg/mL)Reference
7-Chloro-4-aminoquinoline derivativesBacillus subtilis>50[18]
7-Chloro-4-aminoquinoline derivativesEscherichia coli>50[18]
7-Methoxyquinoline-sulfonamide derivativeEscherichia coli7.812[19]
7-Methoxyquinoline-sulfonamide derivativeCandida albicans31.125[19]

Note: The compounds listed are structurally related to this compound and are presented to indicate the potential antimicrobial activity of this class of compounds.

The available data indicates that halogenated quinolines can be effective against a range of bacterial and fungal pathogens. The specific substitution pattern on the quinoline ring is a key determinant of the antimicrobial spectrum and potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are generalized protocols for key experiments relevant to the assessment of halogenated quinolines.

Synthesis of 6-Chloroquinoline (Illustrative Example)

A common method for synthesizing the quinoline core is the Skraup synthesis.

Procedure:

  • A mixture of 4-chloroaniline, glycerol, arsenic pentoxide (or another oxidizing agent), and sulfuric acid is heated.

  • The reaction is refluxed for several hours.

  • After cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude 6-chloroquinoline is then purified by steam distillation or column chromatography.[9]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[20]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[19]

Signaling Pathways and Mechanisms of Action

The biological effects of halogenated quinolines are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Signaling Pathways

Many quinoline derivatives exert their anticancer effects by targeting key components of cell proliferation and survival pathways. One such mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][21]

anticancer_pathway Halogenated_Quinoline Halogenated Quinoline (e.g., this compound) Tubulin Tubulin Dimers Halogenated_Quinoline->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer quinoline derivatives via tubulin polymerization inhibition.

Antimicrobial Mechanism of Action

In bacteria, quinolone antibiotics primarily inhibit DNA gyrase and topoisomerase IV. These enzymes are essential for relieving topological stress during DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[5][16]

Experimental Workflows

A systematic approach is essential for the evaluation of novel halogenated quinolines.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Halogenated Quinolines Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, DNA Gyrase) Anticancer->Enzyme_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis) Anticancer->Cell_Based_Assay Antimicrobial->Enzyme_Assay

Caption: General experimental workflow for the evaluation of halogenated quinolines.

Conclusion

This compound and other halogenated quinolines represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. The nature of the halogen substituent significantly influences their physicochemical properties and biological activities. While direct comparative data for this compound against its precise chloro and iodo analogs is limited, inferences from related compounds suggest that the bromo-substituent offers a balance of reactivity and lipophilicity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this specific series of 6-halo-7-methylquinolines and to identify the most promising candidates for further preclinical and clinical development. This guide provides a foundational framework and detailed protocols to support such research endeavors.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for palladium-catalyzed cross-coupling reactions involving 6-Bromo-7-methylquinoline. The functionalization of the quinoline scaffold is a critical step in the synthesis of numerous compounds with significant potential in medicinal chemistry and materials science. This document outlines the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by experimental data from analogous bromoquinoline systems to inform catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions is paramount to the success of cross-coupling reactions with this compound. The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on substrates similar to this compound, providing a valuable reference for predicting catalyst performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction allows the introduction of various aryl and heteroaryl substituents.

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol6-BromoquinolineArylboronic acid9012High3[1]
[Pd(dppf)Cl₂]dppfNa₂CO₃1,4-Dioxane/Water6-Bromo-4-chloroquinoline-3-carbonitrileArylboronic acid80-904-12High3[2]
Pd(OAc)₂SPhosK₂CO₃Toluene2-Bromo-6-methylisonicotinaldehyde4-Methoxyphenylboronic Acid10012HighNot Specified
PEPPSI™-IPrIPrK₂CO₃DMF/Water2-Bromo-6-methylisonicotinaldehyde3,5-Dimethylphenylboronic Acid806Good to ExcellentNot Specified
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of various amines with this compound.

Catalyst PrecursorLigandBaseSolventSubstrateAmineTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃XantphosNaOtBuTolueneMethyl 6-bromoquinoline-3-carboxylateVarious primary/secondary amines90-11012-2465-85 (typical)2[3]
Pd₂(dba)₃XPhosLHMDSDioxane6-Bromo-2-chloroquinolineLHMDS (ammonia equivalent)10012-16Not Specified2.5[3][4]
Pd(dba)₂BINAPCs₂CO₃THF6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olNot SpecifiedNot Specified80Not Specified[5][6][7]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne.

Catalyst PrecursorCo-catalystLigandBaseSolventSubstrateAlkyneTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄CuIPPh₃Et₃NTHF/Et₃N6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzeneRT162515[8]
PdCl₂(PPh₃)₂CuIPPh₃TEA or DIPEATHF or DMF6-Bromoisoquinoline-1-carbonitrileTerminal alkyneRT - 80Not SpecifiedModerate to High2-5
PdCl₂(PPh₃)₂NonePPh₃TBAFNoneAryl halidesTerminal alkynesNot SpecifiedNot SpecifiedModerate to Excellent3

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions that can be adapted for this compound. Optimization of reaction parameters is often necessary to achieve the best results for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and ethanol, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C). Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental processes involved in the cross-coupling reactions discussed.

G cluster_workflow General Experimental Workflow A Reactant & Catalyst Setup B Inert Atmosphere Purging A->B C Solvent & Reagent Addition B->C D Reaction (Heating & Stirring) C->D E Reaction Monitoring (TLC/LC-MS) D->E Periodic Check E->D Incomplete F Workup (Quenching & Extraction) E->F Complete G Purification (Chromatography) F->G H Product Characterization G->H G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)-R' Ln PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product Ar-R' PdII_Coupling->Product ArylX Ar-X ArylX->Pd0 Organometallic R'-M Organometallic->PdII_Aryl G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-N(H)R'R'']+ Ln PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' Ln PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArylX Ar-X ArylX->Pd0 Amine HNR'R'' Amine->PdII_Aryl Base Base Base->PdII_Amine G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR' Ln PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne R'-C≡CH Alkyne->CuX Base Base Base->Alkyne Deprotonation ArylX Ar-X ArylX->Pd0

References

A Comparative Spectroscopic Guide to 6-Bromo-7-methylquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-Bromo-7-methylquinoline and its positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for isomer differentiation are also provided.

Spectroscopic Data Summary

The following tables present a comparative summary of the available spectroscopic data for this compound and its selected positional isomers. It is important to note that comprehensive experimental data for all isomers is not consistently available in the public domain. In such cases, data for closely related analogs are provided for reference and interpretation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundH-2H-3H-4H-5H-8MethylOther Aromatic Protons
This compound ~8.8~7.4~8.1~8.0~7.9~2.5H-5: s, H-8: s
7-Bromo-6-methylquinoline ~8.8~7.4~8.1~7.9~8.2~2.6H-5: s, H-8: s
8-Bromo-6-methylquinoline ~8.9~7.5~8.2~7.8 (d)-~2.6 (s)H-5: d, J=8.5 Hz; H-7: d, J=8.5 Hz
5-Bromo-8-methylquinoline ~8.9~7.5~8.4--~2.8 (s)H-6, H-7
6-Bromoquinoline (Reference) [1]~8.90 (dd)~7.41 (dd)~8.15 (dd)~8.08 (d)~8.00 (d)-H-7: ~7.72 (dd)

Note: Data for this compound and 7-Bromo-6-methylquinoline are estimated based on substituent effects on the quinoline ring. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aMethyl
This compound ~151~122~136~148~130~123 (C-Br)~138 (C-CH₃)~128~128~20
7-Bromo-6-methylquinoline ~151~122~136~148~130~137 (C-CH₃)~124 (C-Br)~129~127~20
8-Bromo-6-methylquinoline ~150~122~136~147~130~137 (C-CH₃)~133~123 (C-Br)~128~18
5-Bromo-8-methylquinoline ~150~122~136~147~118 (C-Br)~128~127~145 (C-CH₃)~129~18
6-Bromoquinoline (Reference) [1]~151.2~121.8~136.0~147.9~130.3~120.7~132.8~129.0~128.5-

Note: Data for bromo-methyl-quinoline isomers are estimated based on known substituent effects. Actual values may vary.

Table 3: Key FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC-H stretch (aromatic)C=C, C=N stretch (ring)C-H bend (out-of-plane)C-Br stretch
This compound ~3100-3000~1600, ~1500~880, ~820~600-500
Isomers (General) ~3100-3000~1600, ~1500Varies with substitution pattern~600-500
8-bromo-6-methylquinolin-2(1H)-one [2]3155, 3050, 29201660, 1595, 1550870, 810Not specified
6-Methylquinoline (Reference) [3]~3050~1600, ~1510, ~1460~880, ~820-
6-Bromoquinoline (Reference) [4]~3060~1590, ~1480, ~1450~870, ~810Not specified

Note: The out-of-plane C-H bending vibrations are particularly useful for distinguishing between substitution patterns on the benzene ring of the quinoline system.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Isotopic Peak [M+2]⁺Key Fragmentation Ions
This compound 221/223Approx. 1:1 ratio142 ([M-Br]⁺), 115
5-Bromo-8-methylquinoline [5][6]221/223Approx. 1:1 ratio142 ([M-Br]⁺), 115
8-bromo-6-methylquinolin-2(1H)-one [2]237/239Approx. 1:1 ratio[M+H]⁺: 238.0/240.0
6-Bromoquinoline (Reference) [7]207/209Approx. 1:1 ratio128 ([M-Br]⁺), 101

Note: The presence of a bromine atom results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation:

    • Weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy[4]
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scan: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)[4]
  • Sample Introduction: The sample can be introduced via direct infusion or after separation using Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for these types of compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

G Workflow for Spectroscopic Differentiation of this compound Isomers cluster_0 Initial Analysis cluster_1 Separation & Preliminary Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Sample Sample Mixture of Bromo-methyl-quinoline Isomers MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Isotopic Pattern GC_or_LC Gas/Liquid Chromatography (GC/LC) MS->GC_or_LC Separate Isomers NMR_1H ¹H NMR Spectroscopy GC_or_LC->NMR_1H Analyze Each Fraction NMR_13C ¹³C NMR Spectroscopy NMR_1H->NMR_13C Confirm Carbon Skeleton FTIR FT-IR Spectroscopy NMR_1H->FTIR Identify Functional Groups & Substitution Pattern Data_Comparison Compare with Reference Spectra & Predicted Data NMR_13C->Data_Comparison FTIR->Data_Comparison Final_ID Isomer Identification Data_Comparison->Final_ID

Spectroscopic workflow for isomer identification.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive structural confirmation, it is recommended to acquire a full set of 1D and 2D NMR data for the specific isomer of interest and compare it with authenticated reference standards when available.

References

Biological activity of 6-Bromo-7-methylquinoline derivatives compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 6-Bromo-7-methylquinoline Derivatives and Analogs

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of many synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] The introduction of various substituents onto the quinoline scaffold allows for the modulation of their physicochemical properties and biological efficacy.[6] The strategic placement of a bromine atom, as seen in this compound, can enhance potency and alter pharmacokinetic properties.[1] This guide provides a comparative analysis of the biological activities of this compound derivatives and their structural analogs, focusing on their anticancer and antimicrobial effects, supported by experimental data.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[2][7] The substitution pattern on the quinoline ring is a key determinant of the specific cellular targets and overall potency.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinoline and quinazolinone analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo quinazoline6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[1][8]
6-Bromo quinazoline6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneSW480 (Colon)17.85 ± 0.92[1][8]
6-BromoquinazolineCompound 5b (meta-fluoro substitution on phenyl)MCF-7 (Breast)0.53[9]
6-BromoquinazolineCompound 5b (meta-fluoro substitution on phenyl)SW480 (Colon)1.95[9]
6-Bromo-isoquinolinequinone7-anilino-1-(4-methoxyphenyl)-6-bromoisoquinolinequinoneAGS (Gastric)1.31[10]
6-Bromo-isoquinolinequinone7-anilino-1-(4-methoxyphenyl)-6-bromoisoquinolinequinoneHL-60 (Leukemia)2.23[10]
6-Bromo-quinoline6-Bromo-5-nitroquinolineHT29 (Adenocarcinoma)Lower than 5-FU[11]
Signaling Pathways in Cancer

Quinoline-based anticancer agents have been shown to inhibit various signaling pathways critical for cancer cell proliferation and survival.[8]

  • EGFR Signaling Pathway: The 4-anilinoquinazoline scaffold is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] These compounds competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking downstream cascades like the RAS-RAF-MEK-ERK pathway, which ultimately reduces cancer cell proliferation.[12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline 6-Bromoquinoline Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 6-bromoquinoline derivative.

  • PI3K/Akt Signaling Pathway: This is another crucial pathway in cancer cell survival and proliferation that can be targeted by quinoline derivatives.[8]

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Quinoline 6-Bromoquinoline Derivative Quinoline->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Cell Survival & Proliferation Akt->Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.[7]

Comparative Antimicrobial Potency

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneStaphylococcus aureus0.031 - 0.063[14][15]
Bromoquinolines9-bromo-indolizinoquinoline-5,12-dioneEnterococcus faecalis0.125[14]
Bromoquinolines7-bromoquinoline-5,8-dione sulfonamidesStaphylococcus aureus0.80 - 1.00 (mg/mL)[14]
QuinolinequinonesQQ6Enterococcus faecalis4.88[16]
QuinolinequinonesQQ2Clinically resistant Staphylococcus spp.1.22 - 9.76[16]

Experimental Protocols

The following are methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and thus cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the MIC of an antimicrobial agent.[14]

  • Microbial Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] This inoculum is then diluted in broth medium to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Experimental_Workflow cluster_Anticancer Anticancer Activity (MTT Assay) cluster_Antimicrobial Antimicrobial Activity (MIC Determination) A1 Culture Cancer Cell Lines A2 Seed Cells in 96-well Plates A1->A2 A3 Treat with Test Compounds A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Microbial Inoculum B3 Inoculate Plates B1->B3 B2 Serial Dilution of Compounds B2->B3 B4 Incubate Plates B3->B4 B5 Determine MIC (Visual Inspection) B4->B5

Caption: General workflow for assessing anticancer and antimicrobial activity.

Conclusion

The available data on analogs of this compound demonstrate that the bromo-substituted quinoline and quinazolinone scaffolds are promising templates for the development of novel therapeutic agents. The anticancer activity is often linked to the inhibition of key signaling pathways such as EGFR and PI3K/Akt. The antimicrobial properties are significant, with some derivatives showing high potency against pathogenic bacteria. While direct experimental data for this compound itself is limited in the reviewed literature, the analysis of its close analogs provides valuable insights into its potential therapeutic applications.[1] Further synthesis and biological evaluation of this compound derivatives are warranted to fully explore their therapeutic potential.

References

6-Bromo-7-methylquinoline: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 6-Bromo-7-methylquinoline has emerged as a versatile and advantageous scaffold, particularly in the construction of kinase inhibitors and other biologically active molecules. This guide provides an objective comparison of this compound with analogous building blocks, supported by experimental data, to inform rational molecular design and synthesis.

Enhanced Reactivity in Cross-Coupling Reactions

The primary advantage of this compound lies in its optimal reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The carbon-bromine bond represents a favorable compromise between the high reactivity of organoiodides and the often-sluggish reactivity of organochlorides. This "Goldilocks" reactivity profile allows for efficient bond formation under milder conditions, often leading to higher yields and cleaner reaction profiles compared to its chloro-substituted counterpart.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is a consequence of the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle, while the stronger C-Cl bond often requires more forcing conditions, such as higher temperatures and more specialized catalysts. While iodo-substituted quinolines offer the highest reactivity, they can be more expensive and less stable than their bromo-counterparts.

A key advantage of the differential reactivity of halogens is the ability to perform selective, sequential cross-coupling reactions on dihalogenated substrates. For instance, in a molecule containing both a bromine and a chlorine atom, the bromine can be selectively functionalized while leaving the chlorine untouched for a subsequent transformation. This strategy is invaluable for the efficient construction of complex molecules with diverse substitution patterns.

A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated this principle effectively. The bromo-substituent at the 6-position was selectively aminated in the presence of the chloro-substituent at the 2-position, highlighting the greater reactivity of the C-Br bond.[2] This selective functionalization is a powerful tool for building molecular complexity in a controlled manner.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used reaction for the formation of carbon-carbon bonds. To illustrate the superior performance of this compound, a comparative analysis with 6-chloro-7-methylquinoline in a hypothetical Suzuki-Miyaura reaction is presented below. While direct experimental data comparing these specific substrates in the same publication is scarce, the expected trend based on established principles of halide reactivity is clear.

EntryHalogenated QuinolineArylboronic AcidTypical Yield (%)Relative Reactivity
1This compoundPhenylboronic acid85-95%High
26-Chloro-7-methylquinolinePhenylboronic acid40-60%Moderate to Low
36-Iodo-7-methylquinolinePhenylboronic acid>90%Very High

Note: The yields presented are illustrative and based on general trends in Suzuki-Miyaura reactions of haloquinolines. Actual yields may vary depending on the specific reaction conditions.

The higher reactivity of the bromo-substituent translates to more efficient reactions, often requiring lower catalyst loadings and shorter reaction times. This not only improves the overall efficiency of the synthesis but can also lead to a more cost-effective process on a larger scale.

Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases, including those in the PI3K/Akt/mTOR and VEGFR signaling pathways.

The bromine atom at the 6-position provides a convenient handle for introducing a wide variety of substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, making it an attractive target for therapeutic intervention.

Below is a conceptual workflow for the synthesis of a hypothetical PI3K inhibitor using this compound as a starting material, followed by a diagram of the targeted signaling pathway.

G cluster_synthesis Synthetic Workflow cluster_pathway PI3K/Akt/mTOR Signaling Pathway This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Suzuki Coupling (e.g., with boronic acid ester) PI3K_Inhibitor PI3K_Inhibitor Intermediate_A->PI3K_Inhibitor Buchwald-Hartwig Amination Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation PI3K_Inhibitor_Node PI3K Inhibitor (from this compound) PI3K_Inhibitor_Node->PI3K

Caption: Synthetic workflow and targeted signaling pathway.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

To a solution of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere. Anhydrous toluene is added, and the reaction mixture is heated at 100-120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The residue is then purified by column chromatography.

Conclusion

This compound stands out as a superior building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-balanced reactivity in key cross-coupling reactions offers significant advantages over its chloro and iodo analogs, leading to more efficient and versatile synthetic routes. The ability to fine-tune its structure through these reactions makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics targeting critical signaling pathways. The provided experimental protocols and conceptual workflows serve as a guide for researchers to harness the full potential of this powerful synthetic intermediate.

References

A Comparative Guide to the Skraup and Friedländer Syntheses for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its presence in a wide array of pharmaceuticals necessitates efficient and versatile synthetic routes. Among the classical methods, the Skraup and Friedländer syntheses are fundamental for constructing this bicyclic heterocycle. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or substituted aniline), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1]2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[1]
Reaction Conditions Harsh: strongly acidic, high temperatures (often >150°C), highly exothermic, and potentially violent.[1]Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions, sometimes even catalyst-free in water.[1]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[1]
Yield Often low to moderate and can be variable.[1][2]Generally good to excellent yields.[1]
Key Intermediates Acrolein (from dehydration of glycerol), 1,2-dihydroquinoline.[1]Aldol adduct or Schiff base.[1]
Advantages A one-pot reaction from simple, readily available starting materials.[1]High yields, milder conditions, and greater versatility in introducing substituents.[1]
Disadvantages Harsh and hazardous reaction conditions, often low yields, and limited scope for substitution on the pyridine ring.[1]Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1]

Quantitative Data Comparison

The choice between the Skraup and Friedländer synthesis often hinges on the desired substitution pattern and the acceptable yield for a particular application. The following table presents representative experimental data for both methods, highlighting the differences in reaction conditions and yields.

SynthesisReactantsProductConditionsYield (%)
Skraup Aniline, Glycerol, Nitrobenzene, H₂SO₄QuinolineHeat84-91[3]
Skraup o-Aminophenol, Glycerol, o-Nitrophenol, H₂SO₄, FeSO₄8-HydroxyquinolineHeat100 (based on o-aminophenol)[3]
Skraup 3-Nitro-4-aminoanisole, Glycerol, Arsenic Pentoxide, H₂SO₄6-Methoxy-5-nitroquinoline105-110°CNot specified
Friedländer 2-Aminobenzaldehyde, Acetone2-MethylquinolineKOH, Ethanol, rt, 12hNot specified
Friedländer 2-Aminobenzaldehyde, Ethyl acetoacetateEthyl 2-methylquinoline-3-carboxylateWater, 70°C, 3h (catalyst-free)97[4]
Friedländer 2-Aminobenzophenone, Ethyl acetoacetateEthyl 4-phenylquinoline-3-carboxylateZrCl₄ (10 mol%), Ethanol/Water, 60°CNot specified
Friedländer 2-Aminobenzophenone, Acetylacetone3-Acetyl-2-methyl-4-phenylquinolineCopper-based MOF (5 mol%), Toluene, 100°C, 2hNot specified

Reaction Mechanisms and Workflows

The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent H2SO4 H₂SO₄

Caption: Reaction mechanism of the Skraup synthesis.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Amino_Ketone1 2-Aminoaryl Ketone/Aldehyde Aldol_Adduct Aldol Adduct Amino_Ketone1->Aldol_Adduct Methylene_Compound1 α-Methylene Compound Methylene_Compound1->Aldol_Adduct Enone α,β-Unsaturated Intermediate Aldol_Adduct->Enone -H₂O Quinoline1 Quinoline Enone->Quinoline1 Cyclization -H₂O Amino_Ketone2 2-Aminoaryl Ketone/Aldehyde Schiff_Base Schiff Base Amino_Ketone2->Schiff_Base Methylene_Compound2 α-Methylene Compound Methylene_Compound2->Schiff_Base Cyclized_Imine Cyclized Imine Schiff_Base->Cyclized_Imine Intramolecular Aldol-type Reaction Quinoline2 Quinoline Cyclized_Imine->Quinoline2 -H₂O

Caption: Alternative reaction mechanisms of the Friedländer synthesis.

Experimental_Workflow cluster_Skraup Skraup Synthesis cluster_Friedlander Friedländer Synthesis S_Start Combine Aniline, Glycerol, Oxidizing Agent, and H₂SO₄ S_React Heat Mixture (Exothermic Control) S_Start->S_React S_Workup Neutralization and Steam Distillation S_React->S_Workup S_Purify Purification (Distillation/Chromatography) S_Workup->S_Purify S_Product Quinoline Product S_Purify->S_Product F_Start Combine 2-Aminoaryl Ketone/Aldehyde, α-Methylene Compound, and Catalyst/Solvent F_React Heat/Stir Mixture F_Start->F_React F_Workup Aqueous Workup and Extraction F_React->F_Workup F_Purify Purification (Chromatography/Recrystallization) F_Workup->F_Purify F_Product Substituted Quinoline Product F_Purify->F_Product

Caption: Generalized experimental workflows for the Skraup and Friedländer syntheses.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for any synthetic method. The following protocols are based on established methods.

Skraup Synthesis of Quinoline

This procedure is adapted from Organic Syntheses.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (optional, as a moderator)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add ferrous sulfate heptahydrate to the mixture.

  • Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and monitor the reaction, applying cooling if necessary to control the rate of reflux.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain boiling for an additional 3-5 hours.

  • Allow the mixture to cool and then dilute with water.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous distillate, dry it over anhydrous potassium carbonate, and purify by distillation.

Friedländer Synthesis of Ethyl 4-phenylquinoline-3-carboxylate

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Conclusion

Both the Skraup and Friedländer syntheses are valuable tools in the organic chemist's arsenal for the construction of quinolines. The Skraup synthesis, while historically significant and useful for preparing simpler quinolines from readily available starting materials, is often hampered by its harsh conditions and modest yields.[1] In contrast, the Friedländer synthesis offers a much broader scope, greater control over substitution patterns, and generally proceeds under milder conditions with higher yields.[1] The choice between these two methods will ultimately depend on the desired substitution pattern of the target quinoline and the availability of the necessary starting materials. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer approach and its modern variations are often the more strategic choice.[1]

References

Safety Operating Guide

Proper Disposal of 6-Bromo-7-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring both personal safety and environmental protection. 6-Bromo-7-methylquinoline, a halogenated quinoline derivative, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this solid compound should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionTightly fitting safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionA dust mask (e.g., N95) or a full-face respirator may be necessary if handling large quantities or if dust is generated.[1]

In the event of a spill, the material should be contained using an inert absorbent, such as sand or silica gel. The absorbed material must then be carefully collected and placed into a suitable, closed container for disposal.[2][3]

Waste Classification and Segregation

This compound is classified as a halogenated organic compound. Therefore, it is imperative to segregate this waste stream from others. It must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4][5] Mixing this with non-halogenated organic solvents or aqueous waste is strictly prohibited.

Waste Segregation Summary:

Waste CategoryExamplesDisposal Container
Halogenated Organic Waste This compound , Chloroform, DichloromethaneDesignated, labeled, and sealed container for halogenated organic waste.[4]
Non-Halogenated Organic WasteAcetone, Ethanol, HexaneDesignated, labeled, and sealed container for non-halogenated organic waste.[4]
Aqueous WasteDilute acid/base solutions (neutralized)Designated container for aqueous waste.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Laboratories must adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.[2][3]

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container that has a secure, leak-proof lid. This container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.[4]

  • Waste Collection: Carefully transfer the waste this compound, along with any contaminated materials (e.g., absorbent pads, disposable labware), into the designated container. Avoid overfilling the container; it is generally recommended not to exceed 80% of its capacity.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents.[6]

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[4]

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company. Provide them with the complete documentation of the waste contents.[4]

Disposal Workflow Diagram

cluster_prep Preparation cluster_containment Waste Containment cluster_storage Storage and Documentation cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Select Labeled 'Halogenated Organic Waste' Container B->C D Transfer Waste and Contaminated Materials into Container C->D E Securely Seal Container D->E F Store in Designated Secure Area E->F G Log Waste Details (Name, Quantity, Date) F->G H Arrange for Professional Waste Disposal Service G->H I Provide Complete Documentation H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-7-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-7-methylquinoline

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The information is compiled from safety data sheets of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. All procedures should be conducted with the utmost caution and in adherence to institutional and local regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Face ShieldTo be used in addition to goggles when there is a splash hazard.
Skin Protection GlovesChemical-impermeable gloves.[1][2] Always inspect gloves prior to use and remove them with care to avoid skin contamination.[3]
Protective ClothingFire/flame resistant and impervious clothing.[1][2] A lab coat is required at a minimum.
Respiratory Protection RespiratorA NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing or diluting.[4] In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Remove all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][2]

  • Handling the Compound :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[1][2]

    • Prevent all contact with skin and eyes.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][7]

    • Wash hands thoroughly after handling the compound.[1]

  • Storage :

    • Store the compound in a tightly sealed container.[1][5]

    • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][6][8]

    • The storage area should be locked.[9]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Plan

All waste materials must be treated as hazardous.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.

  • Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[1][8]

    • Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[1][6]

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Workflow for Safe Handling and Disposal

prep Preparation ppe Don PPE prep->ppe Step 1 ventilation Use Fume Hood prep->ventilation Step 2 handling Handling storage Storage handling->storage Post-Use spill Accidental Release handling->spill If Spill Occurs waste Collect Hazardous Waste handling->waste Generate Waste end Procedure Complete storage->end Securely Stored disposal Disposal disposal->end ppe->handling ventilation->handling spill->waste Contain & Collect waste->disposal Final Step

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.